TPU-0037C
Description
Properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXJBHGJDKUNW-OZIHTJRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Antimicrobial Mechanism of TPU-0037C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. TPU-0037C, identified as 30-demethyl-8-deoxylydicamycin, is a promising candidate in this endeavor. Its selective and potent activity against Gram-positive pathogens, including clinically significant resistant strains, warrants a thorough investigation into its mode of action to facilitate its potential development as a therapeutic agent. This guide synthesizes the available data to provide a detailed understanding of how this compound exerts its antimicrobial effects.
Antimicrobial Activity of this compound
This compound demonstrates a narrow-spectrum activity, primarily targeting Gram-positive bacteria. Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs) against various pathogenic strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria[1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 55-21 (MRSA) | 3.13 |
| Staphylococcus aureus 56-1 (MRSA) | 3.13 |
| Bacillus subtilis PCI 219 | 0.39 |
| Micrococcus luteus PCI 1001 | 0.39 |
Data sourced from Furumai et al., 2002.
This compound is notably ineffective against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values exceeding 50 µg/mL. This selectivity is a key characteristic of its antimicrobial profile.
Mechanism of Action: Inhibition of Peptide Deformylase (PDF)
Recent research on Lydiamycin A, a close structural analogue of this compound, has elucidated that its primary molecular target is peptide deformylase (PDF) .[1] Given the high degree of structural similarity, it is strongly inferred that this compound shares this mechanism of action.
PDF is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. The inhibition of PDF leads to the accumulation of formylated proteins, which disrupts cellular processes and ultimately results in bacterial cell death.
Signaling Pathway of PDF Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to bacterial growth inhibition.
Caption: Proposed mechanism of this compound action via inhibition of Peptide Deformylase (PDF).
Experimental Evidence and Protocols
The identification of PDF as the molecular target of the Lydiamycin family of antibiotics is supported by robust experimental data.
In Vitro PDF Inhibition Assay
The inhibitory activity of Lydiamycin A against PDF was determined using an in vitro enzymatic assay. This provides the most direct evidence for its mechanism of action.
| Compound | IC50 (µM) |
| Lydiamycin A | 6 |
Data sourced from a 2024 bioRxiv preprint.
-
Enzyme and Substrate Preparation: Recombinant E. coli PDF is purified. A synthetic peptide substrate, formyl-methionyl-leucyl-p-nitroaniline, is used.
-
Assay Reaction: The assay is performed in a suitable buffer (e.g., HEPES buffer at pH 7.5).
-
Incubation: The enzyme is incubated with varying concentrations of the inhibitor (Lydiamycin A).
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.
-
Detection: The deformylation of the substrate is monitored spectrophotometrically by measuring the change in absorbance resulting from the release of p-nitroaniline.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
The following diagram outlines the workflow for the in vitro PDF inhibition assay.
Caption: Workflow for the in vitro determination of PDF inhibition by Lydiamycin A.
Genetic Validation of the Molecular Target
Further evidence for PDF being the target of Lydiamycin A comes from genetic studies. A gene encoding a PDF homolog, designated lydA, was identified within the Lydiamycin biosynthetic gene cluster. Expression of this gene in a susceptible bacterium conferred resistance to Lydiamycin A, strongly suggesting that LydA is a resistance determinant that likely functions by being insensitive to the antibiotic.
-
Strain Construction: A susceptible bacterial strain (e.g., Mycobacterium smegmatis) is engineered to express the lydA gene from an expression vector. A control strain contains an empty vector.
-
Growth Conditions: Both the experimental and control strains are cultured in the presence and absence of Lydiamycin A.
-
Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).
-
Data Analysis: The growth curves of the lydA-expressing strain and the control strain are compared in the presence of Lydiamycin A. Resistance is indicated by the ability of the lydA-expressing strain to grow, while the growth of the control strain is inhibited.
The logical relationship of this genetic experiment is depicted below.
Caption: Logical workflow of the genetic experiment validating PDF as the target of Lydiamycin A.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in Table 1 were determined using a standard broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
References
An In-depth Technical Guide to TPU-0037C: A Potent Anti-MRSA Metabolite from Streptomyces platensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037C is a naturally occurring polyketide metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598. Structurally a congener of the lydicamycin family, this compound exhibits potent and selective antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the origin, production, chemical properties, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the compound, and assessment of its antimicrobial efficacy are presented. Furthermore, this document summarizes all available quantitative data and explores the current understanding of its biosynthetic pathway and mechanism of action, offering valuable insights for researchers in natural product chemistry, microbiology, and antibiotic drug discovery.
Introduction
The rise of antibiotic-resistant pathogens, particularly MRSA, poses a significant threat to global public health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Marine microorganisms, particularly actinomycetes, are a rich and underexplored source of structurally diverse and biologically active secondary metabolites. This compound, a metabolite isolated from the marine-derived actinomycete Streptomyces platensis, has emerged as a promising anti-MRSA agent. This document serves as a technical resource, consolidating the available scientific information on this compound.
Origin and Producing Organism
This compound is produced by the bacterial strain TP-A0598 , which was isolated from a seawater sample collected in Toyama Bay, Japan. Based on its taxonomic characteristics, the strain has been identified as Streptomyces platensis.
Taxonomy of the Producing Organism
-
Strain: TP-A0598
-
Organism: Streptomyces platensis
-
Origin: Marine seawater, Toyama Bay, Japan
Physicochemical and Spectroscopic Data
This compound is structurally similar to lydicamycin, specifically identified as 30-demethyl-8-deoxylydicamycin. Its chemical properties are summarized in the table below.
| Property | Data |
| Chemical Formula | C₄₆H₇₂N₄O₉ |
| Molecular Weight | 825.1 g/mol |
| CAS Number | 485815-61-0 |
| Appearance | Colorless film |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol |
| Purity | >95% by HPLC |
Note: Detailed ¹H and ¹³C NMR, Mass Spectrometry, UV, and IR data are typically found in the primary scientific literature but are not fully available in the public domain search results. The data would be crucial for complete structural confirmation.
Biological Activity
This compound demonstrates significant antibacterial activity, primarily targeting Gram-positive bacteria. It is notably effective against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) isolates. Conversely, it shows little to no activity against Gram-negative bacteria.
Antimicrobial Spectrum
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | (MSSA) | 3.13 |
| Staphylococcus aureus 209P | (MSSA) | 3.13 |
| Staphylococcus aureus TP-A0598-R1 | (MRSA) | 3.13 |
| Bacillus subtilis PCI219 | - | 0.39 |
| Micrococcus luteus PCI1001 | - | 0.78 |
| Escherichia coli NIHJ | (Gram-negative) | >50 |
| Pseudomonas aeruginosa B-1 | (Gram-negative) | >50 |
| Klebsiella pneumoniae PCI602 | (Gram-negative) | >50 |
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound, based on the available literature.
Fermentation of Streptomyces platensis TP-A0598
A seed culture of S. platensis TP-A0598 is initiated from a slant culture and grown in a suitable seed medium. This is followed by inoculation into a production medium for large-scale fermentation.
-
Seed Medium: Trypticase soy broth.
-
Production Medium: A suitable broth medium for actinomycete fermentation (specific composition not detailed in search results, but typically includes a carbon source like glucose or starch, a nitrogen source like yeast extract or peptone, and mineral salts).
-
Fermentation Conditions:
-
Temperature: 27°C
-
Duration: 7 days
-
Agitation: Rotary shaker at 200 rpm.
-
Extraction and Isolation of this compound
The extraction and purification of this compound from the fermentation broth involves a multi-step chromatographic process.
Caption: Workflow for the isolation of this compound.
-
Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The mycelium is then extracted with acetone.
-
Initial Purification: The acetone extract is concentrated and subjected to column chromatography on a Diaion HP-20 resin.
-
Fractionation: The active fractions are further purified using ODS (octadecylsilane) column chromatography.
-
Final Purification: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its MIC using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
This compound belongs to the lydicamycin family of antibiotics, which are hybrid polyketide-nonribosomal peptides. Their biosynthesis is governed by a large, modular biosynthetic gene cluster (BGC) that encodes for both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. These enzymes work in an assembly-line fashion to construct the complex carbon skeleton of the molecule from simple precursor units.
Caption: Simplified schematic of the hybrid PKS-NRPS biosynthetic pathway for lydicamycins.
Mechanism of Action
The precise molecular target of this compound and other lydicamycins is not yet fully elucidated. However, recent studies suggest that their mode of action may be multifaceted. Research on lydicamycins has shown that they can induce morphological changes, such as sporulation, in other actinobacteria.[1] Transcriptomic analyses of bacteria exposed to lydicamycins have revealed the differential expression of genes associated with cell envelope stress responses. This suggests that this compound may interfere with the integrity of the bacterial cell wall or membrane.
Caption: Putative mechanism involving cell envelope stress.
Conclusion and Future Perspectives
This compound is a potent antibacterial metabolite with promising activity against MRSA. Its origin from a marine actinomycete underscores the importance of exploring unique environments for novel drug leads. The information presented in this guide provides a solid foundation for further research and development. Future work should focus on elucidating the specific molecular target and detailed mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent. Furthermore, optimization of the fermentation and purification processes could lead to increased yields, facilitating more extensive preclinical studies. The unique structure of this compound also presents opportunities for medicinal chemistry efforts to generate semi-synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.
References
In-Depth Technical Guide: Spectrum of Antibacterial Activity of TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analogue of lydicamycin, a polyketide antibiotic.[1] This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity, the experimental protocols for its assessment, and a proposed mechanism of action based on current understanding.
Spectrum of Antibacterial Activity
This compound exhibits a targeted spectrum of activity, demonstrating potent inhibition of Gram-positive bacteria while being largely ineffective against Gram-negative bacteria. This selective activity is a key characteristic of this class of compounds.
Quantitative Antibacterial Activity
The in vitro antibacterial activity of this compound and its analogue, TPU-0037A, is summarized in Table 1. The data is presented as Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Type | Organism | MIC (µg/mL) |
| This compound | Gram-positive | General | 0.39-3.13[2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13[2] | ||
| Gram-negative | General | >50[2] | |
| TPU-0037A | Gram-positive | General (including Bacillus subtilis, Micrococcus luteus) | 1.56-12.5[3][4][5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56-12.5[3][4][5] | ||
| Gram-negative | Escherichia coli, Proteus mirabilis, Proteus vulgaris, Pseudomonas aeruginosa | >50[3][4][5] |
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound and TPU-0037A.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The broth microdilution method is a standard and widely used protocol for this purpose.[6]
Broth Microdilution Method for MIC Determination
This protocol outlines the key steps for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Serial Dilutions: A two-fold serial dilution of this compound is prepared in the microtiter plate using the growth medium. This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to the final desired inoculum density.
-
Inoculation: Each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing only medium), is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Antibacterial Action
The precise molecular target of this compound has not been definitively elucidated. However, based on its structural similarity to lydicamycin and the observed transcriptional responses of bacteria to lydicamycins, a proposed mechanism involves the induction of cell envelope stress in Gram-positive bacteria.
Recent studies on lydicamycin have shown that it elicits a transcriptional response in bacteria that is similar to that caused by antibiotics targeting the cell wall. This suggests that this compound may interfere with the bacterial cell envelope, leading to a stress response. The cell envelope is a crucial structure for bacterial survival, and its disruption can lead to cell death.
Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, which is a primary target for many antibiotics. It is hypothesized that this compound may disrupt the synthesis or integrity of this layer, triggering a cascade of stress responses within the bacterium. This mechanism would also explain the compound's lack of activity against Gram-negative bacteria, which have a significantly different cell envelope structure, including an outer membrane that can act as a permeability barrier.
References
An In-depth Technical Guide to TPU-0037C and its Relationship to Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the polyketide antibiotic TPU-0037C and its intricate relationship with the parent compound, lydicamycin. Both natural products, produced by actinomycetes of the genus Streptomyces, have garnered significant interest for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their structural relationship, comparative biological activities, biosynthetic origins, and the experimental methodologies for their production, isolation, and characterization.
Introduction: The Lydicamycin Family of Antibiotics
Lydicamycin is a novel polyketide antibiotic first isolated from Streptomyces lydicus.[1] It possesses a unique chemical scaffold characterized by a tetramic acid and an amidinopyrrolidine moiety at each end of a polyketide chain.[2] This structural complexity is a hallmark of the hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathways responsible for its production.[3][4] Lydicamycin exhibits a significant spectrum of activity against Gram-positive bacteria and certain yeasts.[1]
Subsequent research has led to the discovery of several congeners of lydicamycin, collectively known as the TPU-0037 series of compounds, which includes TPU-0037A, B, C, and D.[5] These congeners are produced by Streptomyces platensis and share the core structural features of lydicamycin with variations in their side chains.[6]
The Relationship Between this compound and Lydicamycin
This compound is a close structural analogue and a congener of lydicamycin.[6][7] Its chemical name is 8-Dehydroxy-30-demethyllydicamycin, which highlights the specific structural differences from the parent molecule.[8]
Table 1: Physicochemical Properties of Lydicamycin and this compound
| Property | Lydicamycin | This compound |
| Molecular Formula | C47H74N4O10 | C46H72N4O9 |
| Molecular Weight | 855.11 g/mol | 825.10 g/mol |
| CAS Number | 133352-27-9 | 485815-61-0 |
| Producing Organism | Streptomyces lydicus | Streptomyces platensis |
Comparative Biological Activity
Both lydicamycin and this compound demonstrate potent antibacterial activity, particularly against Gram-positive pathogens. Their efficacy against MRSA makes them promising candidates for further drug development.[6][7]
Table 2: Minimum Inhibitory Concentrations (MICs) of Lydicamycin and TPU-0037 Congeners (µg/mL)
| Organism | Lydicamycin | TPU-0037A | This compound |
| Staphylococcus aureus FDA 209P | - | 1.56 | 0.39 - 3.13 |
| Staphylococcus aureus Smith | - | 3.13 | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 1.56 - 12.5 | 3.13 |
| Bacillus subtilis PCI 219 | - | 1.56 | - |
| Micrococcus luteus PCI 1001 | - | 1.56 | - |
| Gram-negative bacteria | Inactive | >50 | >50 |
Data compiled from multiple sources. A direct, side-by-side comparative study was not available in the public domain.[6][9]
Biosynthesis of Lydicamycin and its Congeners
The biosynthesis of lydicamycin and its congeners is a complex process orchestrated by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene cluster.[3][4] The pathway involves the sequential condensation of acetate and propionate units to form the polyketide backbone, followed by the incorporation of amino acid-derived moieties.
Caption: Proposed biosynthetic pathway for lydicamycin and its congeners.
Experimental Protocols
Fermentation, Isolation, and Purification
The following is a generalized protocol for the production and isolation of lydicamycin, which can be adapted for its congeners like this compound.
1. Fermentation:
-
Inoculum Preparation: A seed culture of Streptomyces lydicus or Streptomyces platensis is prepared by inoculating a suitable seed medium (e.g., glucose monohydrate and Pharmamedia) and incubating for 2 days at 28°C on a rotary shaker.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium (e.g., containing dextrin, yeast extract, and cottonseed meal). The fermentation is carried out for 5-7 days at 32°C with vigorous aeration and agitation.
2. Isolation:
-
Broth Filtration: The fermentation broth is acidified (e.g., to pH 4.0 with sulfuric acid) and filtered to separate the mycelia from the culture filtrate.
-
Solvent Extraction: The active compounds are extracted from the filtrate and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate or chloroform.
3. Purification:
-
Adsorption Chromatography: The crude extract is subjected to column chromatography using a suitable adsorbent (e.g., silica gel or a decolorizing resin).
-
Elution: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.
-
Further Chromatographic Steps: Fractions containing the desired compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure lydicamycin or this compound.
Caption: General workflow for the isolation and purification of lydicamycin and its congeners.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and lydicamycin is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are grown on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Stock solutions of this compound and lydicamycin are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the test compounds.
-
Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action
The precise molecular mechanism of action of lydicamycin and its congeners is still under investigation. However, current research suggests a few potential modes of action:
-
Disruption of Cell Membrane Integrity: In fungi, the mechanism is thought to involve the disruption of the plasma membrane.[10]
-
Inhibition of Fatty Acid Synthesis: Related compounds isolated from Streptomyces platensis, such as platensimycin, are known inhibitors of bacterial fatty acid synthase (FASII). This presents a plausible target for lydicamycin and its congeners.
-
Induction of Cell Wall Stress Response: Transcriptomic analysis of Streptomyces coelicolor exposed to lydicamycins revealed a transcriptional response similar to that induced by cell wall targeting antibiotics.[4]
Further studies are required to definitively elucidate the specific molecular targets and signaling pathways affected by this compound and lydicamycin in bacteria.
Conclusion
This compound is a significant congener of lydicamycin, sharing a common biosynthetic origin and a potent antibacterial profile against Gram-positive pathogens. The unique structural features and biological activity of this family of compounds make them valuable leads in the ongoing search for novel antibiotics to combat antimicrobial resistance. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader lydicamycin class of natural products. Further research into their mechanism of action and optimization of their production will be crucial for their advancement as clinical candidates.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3395220A - Antibiotic lydimycin and process for preparing the same using streptomyces lydicus - Google Patents [patents.google.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Platensimycin and platencin congeners from Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial sulfur-containing platensimycin and platencin congeners from Streptomyces platensis SB12029 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of TPU-0037C: A Technical Guide on its Anti-MRSA Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the anti-MRSA (Methicillin-resistant Staphylococcus aureus) properties of TPU-0037C, a novel lydicamycin congener. This compound is a metabolite isolated from the marine actinomycete Streptomyces platensis TP-A0598.[1] This document summarizes the available quantitative data on its in vitro activity, provides detailed experimental protocols for its assessment, and proposes a potential mechanism of action based on its structural class. Due to the limited publicly available data, this guide also outlines standard experimental workflows for further essential investigations, including cytotoxicity and in vivo efficacy studies. All diagrams for experimental workflows and hypothetical signaling pathways are presented using Graphviz (DOT language).
Introduction to this compound
This compound is a polyketide antibiotic and a structural analog of lydicamycin.[1] It is one of several congeners (including TPU-0037-A, B, and D) isolated from the fermentation broth of Streptomyces platensis TP-A0598, a strain identified from a seawater sample.[1] Chemically, this compound is 30-demethyl-8-deoxylydicamycin.[1] Like other members of its class, it has demonstrated activity against Gram-positive bacteria, including clinically significant strains of MRSA, while being ineffective against Gram-negative bacteria.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C46H72N4O9 |
| CAS Number | 485815-61-0 |
In Vitro Anti-MRSA Activity of this compound
This compound has been shown to possess potent in vitro activity against methicillin-resistant Staphylococcus aureus. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA
| Organism | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13[1] |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, based on its structural similarity to other complex polyketide antibiotics that target Gram-positive bacteria, a plausible mechanism can be proposed. Many such antibiotics interfere with essential cellular processes at the bacterial cell membrane or cell wall.
A hypothetical signaling pathway for the antibacterial action of this compound could involve the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. Another possibility is the inhibition of key enzymes involved in cell wall biosynthesis, a common target for antibiotics active against Gram-positive bacteria.
Figure 1: Hypothetical signaling pathway for this compound's anti-MRSA activity.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the anti-MRSA properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the methods described by Furumai et al. (2002) for the evaluation of TPU-0037 compounds.[1]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
MRSA strain (e.g., ATCC 33591)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the MRSA strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
-
Figure 2: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (Proposed Protocol)
As no specific cytotoxicity data for this compound is available, a standard MTT assay protocol is proposed below to assess its effect on mammalian cell viability.
Materials:
-
This compound
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Figure 3: Proposed workflow for a cytotoxicity assay using the MTT method.
In Vivo Efficacy in a Murine MRSA Infection Model (Proposed Protocol)
To evaluate the in vivo efficacy of this compound, a murine skin infection model is proposed.
Materials:
-
This compound
-
MRSA strain
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic
-
Surgical tools
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization and Preparation:
-
Acclimatize mice for at least one week.
-
Anesthetize the mice and shave a small area on their backs.
-
-
Infection:
-
Create a small incision or abrasion on the shaved area.
-
Apply a suspension of the MRSA strain (e.g., 1 x 10^7 CFU) to the wound.
-
-
Treatment:
-
After a set period (e.g., 2 hours) to allow the infection to establish, administer this compound via a relevant route (e.g., intraperitoneal or topical).
-
Administer the treatment at various doses and at regular intervals for a specified number of days.
-
Include a control group receiving a vehicle.
-
-
Evaluation of Efficacy:
-
Monitor the mice daily for clinical signs of infection (e.g., lesion size, abscess formation).
-
At the end of the treatment period, euthanize the mice and excise the infected tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial load and clinical scores between the treated and control groups.
-
References
The Architectural Blueprint of Potent Antibiotics: A Technical Guide to the Biosynthesis of Lydicamycin and its TPU-0037 Congeners
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate biosynthetic machinery responsible for the production of lydicamycin and its structurally related congeners, including TPU-0037C. These complex natural products, produced by actinomycetes, exhibit significant biological activities and represent promising scaffolds for novel drug development. This document provides a comprehensive overview of the biosynthetic gene cluster, the enzymatic cascade, and the regulatory networks governing their formation, supplemented with detailed experimental protocols and quantitative data to facilitate further research and bioengineering efforts.
The Lydicamycin Biosynthetic Core: A Hybrid PKS-NRPS Assembly Line
Lydicamycin and its congeners are synthesized by a sophisticated enzymatic complex known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster (BGC) encoding this machinery has been identified in Streptomyces lydicamycinicus (formerly known as Streptomyces sp. TP-A0598) and Streptomyces ginsengnesis.[1][2] This intricate assembly line is responsible for the stepwise construction of the molecular backbone from simple precursor molecules.
The biosynthesis is initiated with a unique starter unit derived from L-arginine. A proposed pathway involves the conversion of L-arginine to 4-guanidinobutyric acid, which is then loaded onto the PKS-NRPS megasynthase to kickstart the elongation process.[3] The subsequent elongation of the polyketide chain is carried out by a series of PKS modules, each contributing a specific extender unit, typically malonyl-CoA or methylmalonyl-CoA. An NRPS module is integrated into this assembly line to incorporate an amino acid residue, glycine, into the growing chain.[3] The final structure is achieved through cyclization and release from the enzyme complex, followed by post-assembly tailoring modifications that give rise to the diverse array of congeners.
The Genetic Blueprint: Organization of the Lydicamycin Biosynthetic Gene Cluster
The lydicamycin BGC is a large contiguous region of DNA containing all the genes necessary for the production of the final compounds. Analysis of the gene cluster reveals a series of open reading frames (ORFs) encoding the multidomain PKS and NRPS enzymes, as well as genes for precursor supply, regulation, and tailoring modifications.
Table 1: Key Genes and their Putative Functions in the Lydicamycin Biosynthetic Gene Cluster
| Gene Designation | Putative Function |
| lyd PKS modules | Polyketide synthase modules responsible for chain elongation |
| lyd NRPS module | Nonribosomal peptide synthetase module for glycine incorporation |
| lydC | Condensation domain |
| lydM | Methyltransferase |
| lydA | Adenylation domain |
| lydT | Thiolation domain (Peptidyl Carrier Protein) |
| lydTE | Thioesterase for product release and cyclization |
| lydReg | Regulatory proteins (e.g., LuxR, MarR, TetR families) |
| lydTrans | Transporter proteins for export |
Note: This table represents a generalized organization based on typical PKS-NRPS systems and available data on the lydicamycin cluster. Specific gene names may vary between producing strains.
Quantitative Insights into Lydicamycin and Congener Production
While detailed production titers are often strain and condition-dependent and not always publicly available, studies on the regulation of the lydicamycin BGC in Streptomyces ginsengnesis G7 have demonstrated the potential for significantly enhanced production. Overexpression of the LuxR-family transcriptional regulator, lyd67, was shown to cause a substantial increase in the yield of lydicamycin and its congeners.[1] This highlights the critical role of regulatory elements in unlocking the full biosynthetic potential of the producing organism. Further optimization of fermentation conditions, including media composition and precursor feeding, holds promise for achieving industrially relevant titers.
Experimental Protocols for Elucidating Biosynthesis
A deeper understanding of the lydicamycin biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.
Gene Knockout Studies using CRISPR-BEST
Targeted gene inactivation is a powerful tool to probe the function of individual genes within the biosynthetic cluster. The CRISPR-BEST (Base Editing System) offers a precise way to introduce stop codons into target genes without the need for generating double-strand breaks.[4]
Protocol for Gene Inactivation in Streptomyces using CRISPR-BEST:
-
Target Selection and sgRNA Design:
-
Identify the target gene for inactivation within the lydicamycin BGC.
-
Design a specific single-guide RNA (sgRNA) targeting the 5' end of the coding sequence. Online tools such as CRISPy-web can be used for sgRNA design and off-target analysis.[4]
-
-
Plasmid Construction:
-
Synthesize the sgRNA sequence and clone it into a suitable CRISPR-BEST vector for Streptomyces, such as a derivative of pCRISPR-cBEST.[4] This vector contains the genes for a Cas9-nickase fused to a cytidine deaminase and an RNA polymerase for sgRNA expression.
-
-
Transformation of Streptomyces:
-
Introduce the constructed plasmid into the Streptomyces producer strain (S. lydicamycinicus or S. ginsengnesis) via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Mutant Selection and Verification:
-
Select for transformants carrying the CRISPR-BEST plasmid using an appropriate antibiotic resistance marker.
-
Screen individual colonies for the desired base edit by colony PCR followed by Sanger sequencing of the target region. The successful introduction of a premature stop codon will lead to a non-functional protein.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of lydicamycin and congener production in the knockout mutant.
-
In Vitro Enzyme Assays for PKS and NRPS Modules
Biochemical characterization of the individual enzymatic domains of the PKS and NRPS megasynthase is essential to understand their substrate specificity and catalytic mechanism.
General Protocol for In Vitro Characterization of an Adenylation (A) Domain:
-
Gene Cloning and Protein Expression:
-
Amplify the coding sequence of the target A-domain from the genomic DNA of the producer strain.
-
Clone the gene into an expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.
-
Express the recombinant protein in a suitable host, such as E. coli BL21(DE3).
-
-
Protein Purification:
-
Lyse the E. coli cells and purify the recombinant A-domain protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
ATP-PPi Exchange Assay:
-
This assay measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
-
Set up reaction mixtures containing the purified A-domain, ATP, [³²P]PPi, and the putative amino acid substrate in a suitable buffer.
-
Incubate the reactions and then quench by adding a solution of activated charcoal, which binds to ATP but not to free PPi.
-
Measure the radioactivity of the charcoal-bound ATP using a scintillation counter. An increase in radioactivity in the presence of the amino acid substrate confirms that it is a substrate for the A-domain.
-
Precursor Feeding Experiments
Feeding studies with isotopically labeled precursors can be used to trace the origin of the building blocks of lydicamycin and its congeners and to elucidate the biosynthetic steps leading to structural diversity.
Protocol for Precursor Feeding in Streptomyces:
-
Selection and Synthesis of Labeled Precursors:
-
Choose potential precursors for different parts of the lydicamycin molecule (e.g., ¹³C- or ¹⁵N-labeled L-arginine, ¹³C-labeled acetate or propionate, ¹⁵N-labeled glycine).
-
Synthesize or commercially obtain the isotopically labeled compounds.
-
-
Cultivation and Feeding:
-
Grow the Streptomyces producer strain in a suitable production medium.
-
At a specific time point during the fermentation (e.g., at the onset of secondary metabolite production), add the labeled precursor to the culture.
-
-
Extraction and Analysis:
-
After a further incubation period, harvest the culture and extract the secondary metabolites.
-
Purify lydicamycin and its congeners using chromatographic techniques.
-
Analyze the purified compounds by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels. The pattern of label incorporation provides direct evidence for the biosynthetic origin of different parts of the molecule.
-
Visualizing the Biosynthetic Pathways and Workflows
To provide a clear visual representation of the complex processes involved in lydicamycin biosynthesis and its investigation, the following diagrams have been generated using the DOT language for Graphviz.
Proposed Biosynthetic Pathway of Lydicamycin
Caption: Proposed biosynthetic pathway for lydicamycin and its congeners.
Experimental Workflow for Gene Knockout Studies
Caption: Experimental workflow for gene knockout studies in Streptomyces.
Logical Relationship of Biosynthetic Regulation
Caption: Logical relationship of the regulatory network in lydicamycin biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of lydicamycin and its TPU-0037 congeners represents a fascinating example of the metabolic ingenuity of actinomycetes. The hybrid PKS-NRPS assembly line, coupled with a complex regulatory network, allows for the production of a diverse array of bioactive molecules. While significant progress has been made in identifying the biosynthetic gene cluster and proposing a pathway, further research is needed to fully elucidate the enzymatic mechanisms, particularly the tailoring reactions that lead to the various congeners. The experimental protocols outlined in this guide provide a roadmap for researchers to unravel these remaining mysteries. A thorough understanding of this biosynthetic machinery will not only expand our knowledge of natural product biosynthesis but also pave the way for the rational design and bioengineering of novel, potent antibiotics for therapeutic applications.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Initial Screening of TPU-0037C: A Promising Candidate Against Gram-Positive Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037C, a metabolite of the marine actinomycete Streptomyces platensis, has demonstrated significant promise as an antimicrobial agent with selective activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the initial screening of this compound, including its quantitative antimicrobial activity, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for infections caused by Gram-positive pathogens, including multidrug-resistant strains.
Introduction
The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has necessitated the urgent search for novel antimicrobial compounds with unique mechanisms of action. This compound, a structural analogue of lydicamycin, has been identified as a potent inhibitor of Gram-positive bacteria. This document outlines the foundational data from the initial screening of this compound, providing a resource for researchers engaged in the discovery and development of new antibiotics.
Quantitative Antimicrobial Activity
The in vitro activity of this compound and its congeners has been evaluated against a panel of clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using standard broth microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Congeners Against Gram-Positive Pathogens
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | This compound | 3.13[1] |
| Staphylococcus aureus (MRSA) | TPU-0037A | 1.56 - 12.5[2] |
| Bacillus subtilis | TPU-0037A | 1.56 - 12.5[2] |
| Micrococcus luteus | TPU-0037A | 1.56 - 12.5[2] |
Note: Specific MIC values for this compound against a wider range of Gram-positive pathogens are not yet publicly available. The data for TPU-0037A, a close structural analogue, is provided for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of initial screening results. The following sections describe the standard protocols for determining the antimicrobial activity and preliminary safety profile of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a logarithmic phase and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth. Positive (no antimicrobial agent) and negative (no bacteria) controls are included to ensure the validity of the assay.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay
Caption: Workflow for a bactericidal time-kill assay.
Protocol:
-
Inoculum and Compound Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) is prepared in CAMHB. This compound is added at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control tube without the compound is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours) during incubation at 37°C with agitation, an aliquot is removed from each tube.
-
Viable Cell Count: The aliquots are serially diluted in sterile saline or phosphate-buffered saline (PBS) and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL is calculated for each time point. The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay
Preliminary assessment of the toxicity of a new antimicrobial compound to mammalian cells is a critical step in drug development. The MTT and LDH assays are commonly used for this purpose.
Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Protocol (MTT Assay):
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Potential Mechanism of Action: Induction of Cell Envelope Stress
While the precise molecular target of this compound is yet to be fully elucidated, studies on its structural analogue, lydicamycin, suggest a mechanism of action that involves the induction of a cell envelope stress response in Gram-positive bacteria. This response is a protective mechanism that bacteria activate when the integrity of their cell envelope is compromised.
Logical Relationship of this compound and Cell Envelope Stress
Caption: Proposed mechanism of this compound inducing a cell envelope stress response.
Transcriptomic analyses of bacteria treated with lydicamycin have shown the upregulation of genes associated with oxidative stress, osmotic stress, and the production of shock proteins. This suggests that this compound may disrupt the bacterial cell membrane or interfere with cell wall synthesis, leading to a cascade of stress responses that ultimately inhibit bacterial growth or lead to cell death. Further investigation is required to identify the specific molecular targets and signaling pathways involved.
Conclusion and Future Directions
The initial screening of this compound reveals its potent and selective activity against Gram-positive pathogens, including the high-priority pathogen MRSA. The availability of standardized protocols for its evaluation will facilitate further research and comparative studies. The preliminary insights into its mechanism of action, suggesting the induction of cell envelope stress, provide a foundation for more in-depth mechanistic studies.
Future research should focus on:
-
Determining the specific MIC values of this compound against a broader panel of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae.
-
Conducting comprehensive time-kill studies to fully characterize its bactericidal or bacteriostatic properties.
-
Elucidating the precise molecular target and signaling pathways affected by this compound.
-
Performing in vivo efficacy and toxicity studies in animal models of infection.
The promising profile of this compound warrants its continued development as a potential new therapeutic agent in the fight against antibiotic-resistant Gram-positive infections.
References
Exploring the Novelty of TPU-0037C as an Antibiotic Candidate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the global battle against antimicrobial resistance, the discovery of novel antibiotic scaffolds is of paramount importance. TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis, represents a promising candidate in this arena. Structurally related to the known antibiotic lydicamycin, this compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide provides a comprehensive overview of the available data on this compound, including its antibacterial efficacy, and outlines the standard experimental protocols for its characterization. The aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's potential as a novel antibiotic lead.
Introduction
The diminishing pipeline of effective antibiotics necessitates the exploration of unique natural products for novel mechanisms of action and chemical structures. Marine environments, with their vast biodiversity, are a rich source of such compounds. This compound is a polyketide antibiotic that was discovered during a screening program for anti-MRSA compounds from marine microorganisms. It is a congener of lydicamycin, sharing a complex macrocyclic structure.[1] This document summarizes the current knowledge on this compound and provides a framework for its further preclinical evaluation.
Physicochemical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| Molecular Formula | C46H72N4O9 |
| Molecular Weight | 825.1 g/mol |
| Class | Polyketide, Lydicamycin analog |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
| Appearance | A film |
Antibacterial Spectrum and Efficacy
This compound exhibits selective and potent activity against Gram-positive bacteria. The available data on its minimum inhibitory concentrations (MICs) are summarized below. It is important to note that the initial discovery paper reported MIC values for the TPU-0037 series of compounds (A, B, C, and D) as a range.
| Organism | Strain | MIC (µg/mL) |
| Gram-Positive Bacteria | General | 1.56 - 12.5[1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5[1] |
| Gram-Negative Bacteria | General | Inactive |
Note: The broader range is for the entire class of TPU-0037 congeners. More specific MIC data for this compound against a wider panel of clinical isolates are needed.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in publicly available literature. As a structural analog of lydicamycin, it may share a similar mode of action. However, the mechanism for lydicamycin itself is not well-defined. Further research, including macromolecular synthesis inhibition assays (DNA, RNA, protein, and cell wall synthesis) and studies to identify the molecular target, is required to understand how this compound exerts its antibacterial effect.
Cytotoxicity and Preclinical Safety
There is currently no publicly available data on the cytotoxicity of this compound against mammalian cell lines. Such studies are a critical next step in evaluating its therapeutic index and potential for systemic use. Similarly, no in vivo efficacy or pharmacokinetic data for this compound has been reported.
Experimental Protocols
The following sections detail the likely experimental methodologies for the discovery and initial characterization of this compound, based on standard practices in microbiology and natural product chemistry.
Isolation and Purification of this compound
The following workflow outlines the general procedure for obtaining pure this compound from Streptomyces platensis culture.
Protocol:
-
Fermentation: Streptomyces platensis (strain TP-A0598) is cultured in a suitable production medium under optimal conditions (temperature, pH, aeration) to encourage the biosynthesis of secondary metabolites.
-
Extraction: The whole culture broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the bioactive compounds into the organic phase.
-
Initial Chromatography: The crude extract is subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20) to remove highly polar impurities.
-
Fractionation: The resulting fractions are further purified using octadecylsilyl (ODS) flash chromatography.
-
Final Purification: The active fractions from the ODS column are subjected to preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The chemical structure of the purified compound is determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A stock solution of this compound is serially diluted (2-fold) in broth in a 96-well microtiter plate to obtain a range of test concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Novelty and Future Directions
The novelty of this compound lies in its potent and selective activity against Gram-positive pathogens, including MRSA, a high-priority pathogen. Its complex chemical structure offers a potential for a novel mechanism of action, which is a key attribute for overcoming existing resistance mechanisms.
To advance this compound as a viable antibiotic candidate, the following research is critical:
-
Comprehensive Efficacy Studies: Determination of MICs against a broad panel of contemporary, clinically relevant Gram-positive isolates, including vancomycin-intermediate and -resistant S. aureus.
-
Mechanism of Action Studies: Elucidation of the molecular target and mechanism of bacterial killing.
-
Cytotoxicity Profiling: Assessment of in vitro toxicity against a panel of human cell lines to determine the therapeutic index.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the compound's ADME properties and its efficacy in animal models of bacterial infection.
-
Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising new antibiotic candidate with demonstrated in vitro activity against challenging Gram-positive pathogens. While the currently available data is limited, it provides a strong rationale for further investigation. The comprehensive preclinical evaluation outlined in this guide will be essential to fully understand the therapeutic potential of this novel marine natural product and to determine its suitability for further development as a much-needed new antibiotic.
References
Methodological & Application
Application Notes and Protocols: TPU-0037C MIC Determination for Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a polyketide antibiotic, structurally similar to Lydicamycin, produced by the marine actinomycete Streptomyces platensis. It has demonstrated notable activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against Staphylococcus aureus using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Quantitative Data Summary
The following tables summarize the reported MIC values for this compound and the quality control ranges for reference antibiotics against the recommended QC strain, S. aureus ATCC 29213.
Table 1: Reported MIC Values for this compound
| Microorganism | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | 0.39 - 3.13 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 3.13 | [1] |
Table 2: Quality Control (QC) Ranges for S. aureus ATCC 29213
| Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Vancomycin | 0.5 - 2.0 | |
| Linezolid | 1.0 - 4.0 | |
| Daptomycin | 0.12 - 1.0 |
Experimental Protocols
These protocols are based on the CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."
Materials
-
This compound (purity >95%)
-
Staphylococcus aureus strains (including test isolates and S. aureus ATCC 29213 for quality control)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, or DMF (for stock solution)[3][4][5]
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Inoculating loops or sterile swabs
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in DMSO, ethanol, methanol, and DMF.[3][4][5] DMSO is a common solvent for preparing stock solutions of antimicrobial compounds.
-
Stock Concentration : Prepare a stock solution of this compound at a concentration of 1280 µg/mL. This high concentration allows for serial dilutions to achieve the desired final concentrations in the assay.
-
Procedure :
-
Accurately weigh a small amount of this compound powder.
-
Calculate the required volume of solvent to achieve a 1280 µg/mL concentration.
-
Dissolve the this compound in the chosen solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Inoculum Preparation
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate for the broth microdilution method, or for the agar dilution method, a final inoculum of 10⁴ CFU per spot.
Broth Microdilution Protocol
-
Plate Preparation :
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well containing the compound. This will create a range of concentrations (e.g., from 64 µg/mL down to 0.0625 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculation : Add 50 µL of the diluted bacterial suspension (prepared in section 3) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls :
-
Growth Control : A well containing 100 µL of inoculated CAMHB with no this compound.
-
Sterility Control : A well containing 100 µL of uninoculated CAMHB.
-
Quality Control : Perform the same procedure with the S. aureus ATCC 29213 strain and a reference antibiotic with a known MIC range (e.g., vancomycin).
-
-
Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.
Agar Dilution Protocol
-
Plate Preparation :
-
Prepare a series of MHA plates, each containing a different concentration of this compound.
-
For each concentration, add the appropriate amount of the this compound stock solution to molten MHA (cooled to 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation :
-
Spot 1-2 µL of the diluted bacterial suspension (approximately 10⁷ CFU/mL to deliver 10⁴ CFU per spot) onto the surface of each agar plate.
-
Allow the spots to dry completely before inverting the plates.
-
-
Controls :
-
Growth Control : An MHA plate with no this compound, inoculated with the test and QC strains.
-
Quality Control : Include the S. aureus ATCC 29213 strain on each plate.
-
-
Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is the lowest concentration of this compound on which there is no growth, a faint haze, or a single colony.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Putative Target Signaling Pathway
The precise mechanism of action for this compound in Staphylococcus aureus has not been fully elucidated. However, as a polyketide antibiotic, it may interfere with essential cellular processes. One of the most common targets for antibiotics against Gram-positive bacteria is the cell wall biosynthesis pathway. The following diagram illustrates the key steps in the peptidoglycan synthesis pathway in S. aureus, a potential target for compounds like this compound.
References
- 1. Mapping the Pathways to Staphylococcal Pathogenesis by Comparative Secretomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
Application Notes and Protocols for In Vitro Antibacterial Assay of TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a metabolite derived from the marine actinomycete Saccharopolyspora platensis and is structurally analogous to Lydicamycin.[1][2][3] This compound has demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Conversely, it shows limited to no efficacy against Gram-negative bacteria.[1][2][3] These application notes provide detailed methodologies for conducting in vitro antibacterial susceptibility testing of this compound to ensure reproducible and accurate results for research and drug development purposes. The primary assays detailed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, which are fundamental for evaluating the potency of an antimicrobial agent.[4][5][6][7]
Data Presentation
The antibacterial activity of this compound against various bacterial strains is summarized in the table below. This data provides a quantitative measure of its in vitro efficacy.
| Bacterial Strain | Gram Staining | Pathogen Type | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | Gram-Positive | Human Pathogen | 3.13 |
| Other Gram-Positive Bacteria | Gram-Positive | Various | 0.39 - 3.13 |
| Gram-Negative Bacteria | Gram-Negative | Various | >50 |
Data sourced from MedchemExpress and Cayman Chemical.[1][2]
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound. These protocols are based on the widely accepted broth microdilution method.[4][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[8]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[4][8]
-
Bacterial strains (e.g., S. aureus, MRSA strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL). Further dilutions should be made in the assay medium (MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10][11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing bacteria and broth but no this compound).
-
Well 12 will serve as the sterility control (containing only broth).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[8]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Caption: Workflow for MIC and MBC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 4. protocols.io [protocols.io]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preparing Stock Solutions of TPU-0037C for Preclinical Research
Introduction
TPU-0037C is a metabolite with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible experimental results in preclinical research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for various in vitro and in vivo applications.
Material and Compound Properties
A summary of the essential properties of this compound is provided in the table below. This information is critical for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 825.1 g/mol | [1][3][4] |
| Appearance | Colorless film or solid | [1][3] |
| Purity | >95% | [1][4] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2][3] |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to review the Material Safety Data Sheet (MSDS) and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the compound and solvents should be performed in a well-ventilated area or a chemical fume hood.
Preparation of a 10 mM DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays[5][6][7].
Materials:
-
This compound solid/film
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.8251 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 825.1 g/mol = 0.0008251 g = 0.8251 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For 0.8251 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution if necessary[6].
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles and light exposure[8]. Store the aliquots at -20°C for long-term storage[3].
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock is further diluted in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity[6][9].
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to first make an intermediate dilution of the DMSO stock in DMSO before the final dilution into the aqueous medium[5].
-
Final Dilution: Slowly add the DMSO stock solution (or the intermediate dilution) to the aqueous buffer or cell culture medium while gently vortexing or mixing. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
Solubility Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider adjusting the final concentration or the dilution method.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock aliquots to ensure compound stability[8].
Signaling Pathways and Logical Relationships
While the direct molecular target and signaling pathway of this compound are not extensively detailed in the provided search results, its primary application is as an antibacterial agent. The logical workflow for its use in an experiment would follow a standard drug-testing protocol.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines for calculation, handling, and storage will contribute to the integrity and reproducibility of experimental outcomes in the investigation of this promising antibacterial compound. Always refer to the supplier's specific product information sheet for any lot-specific details.
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. scbt.com [scbt.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a novel antibiotic agent with demonstrated activity against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA). As an analogue of lydicamycin, its mechanism of action is believed to involve the induction of morphological changes and cell envelope stress in susceptible bacteria. Accurate and reproducible methods for determining the susceptibility of clinical isolates to this compound are essential for its development and potential clinical use. The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2][3]
These application notes provide a detailed protocol for performing the broth microdilution assay to determine the MIC of this compound against Gram-positive bacteria. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]
Data Presentation
Table 1: Reported In Vitro Activity of this compound and a Structural Analogue (TPU-0037A)
| Compound | Organism | MIC Range (µg/mL) |
| This compound | Gram-positive bacteria | 0.39 - 3.13 |
| Methicillin-resistant S. aureus (MRSA) | 3.13 | |
| Gram-negative bacteria | >50 | |
| TPU-0037A | Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 | |
| Micrococcus luteus | 1.56 - 12.5 | |
| Escherichia coli | >50 | |
| Proteus mirabilis | >50 | |
| Proteus vulgaris | >50 | |
| Pseudomonas aeruginosa | >50 |
Note: The data presented here is based on available literature. MIC values can vary depending on the specific strain and testing conditions.
Table 2: Quality Control (QC) Ranges for Broth Microdilution Susceptibility Testing
Establishing appropriate quality control ranges for a novel antimicrobial agent is a critical step to ensure the accuracy and reproducibility of susceptibility testing results. This typically involves a multi-laboratory study following CLSI M23 guidelines. As this compound is an investigational agent, definitive QC ranges have not yet been established by regulatory bodies. Laboratories should establish their own internal QC ranges based on the principles outlined in CLSI M23. The following are commonly used QC strains for Gram-positive susceptibility testing:
| Quality Control Strain | ATCC Number |
| Staphylococcus aureus | 29213 |
| Enterococcus faecalis | 29212 |
Note: The expected MIC ranges for this compound against these QC strains should be determined by each laboratory through repeat testing. The results should fall within a consistent range, typically spanning no more than three to four two-fold dilutions.
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This is achieved by challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reservoirs
-
Multichannel pipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
Test bacterial isolates
Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
Assay Procedure
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 64 µg/mL to 0.03 µg/mL).
-
A common method is to first prepare an intermediate dilution series in tubes and then transfer to the 96-well plate.
-
-
Microtiter Plate Setup:
-
Aseptically dispense 100 µL of the appropriate this compound dilution into each well of the 96-well plate.
-
Include a growth control well containing 100 µL of CAMHB without any antimicrobial agent.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and the target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity or a cell pellet at the bottom of the well). A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MICs for the QC strains should be within the laboratory's established ranges.
-
Mandatory Visualizations
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for this compound Broth Microdilution Assay.
Diagram 2: Proposed Mechanism of Action of Lydicamycin Analogues
Caption: Proposed mechanism of this compound via cell envelope stress.
References
Application Notes and Protocols: Time-Kill Kinetics Assay for TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is an antibiotic agent with known activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1][3][4] The time-kill kinetics assay is a critical in vitro method for assessing the pharmacodynamic properties of antimicrobial agents. This assay provides detailed information about the rate and extent of bacterial killing over time, which is essential for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[5][6] A bactericidal effect is generally characterized by a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5][7][8][9] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the activity of this compound against a representative Gram-positive organism, Staphylococcus aureus.
Hypothetical Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to Lydicamycin and the general mechanism of some antimicrobial polymers suggest a potential interaction with the bacterial cell membrane.[1][4][10] The following diagram illustrates a hypothetical signaling pathway for the antibacterial activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 4. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Activities of Thermoplastic Polyurethane/Clay Nanocomposites against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay for TPU-0037C on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TPU-0037C is a metabolite derived from the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus strains.[1] However, its effect on mammalian cells is not well-documented. These application notes provide a comprehensive framework for developing and executing a cytotoxicity assay for this compound on mammalian cells. The described protocols will enable researchers to determine the cytotoxic potential of this compound, a critical step in preclinical drug development and toxicological screening.
Three common and robust methods for assessing cytotoxicity are detailed: the MTT assay for cell metabolic activity, the LDH release assay for membrane integrity, and a caspase activity assay for apoptosis induction.
Data Presentation
The quantitative data generated from these assays should be summarized for clear interpretation and comparison.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 2: Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
Mammalian Cell Culture
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain the selected mammalian cell line in a T-75 flask with complete culture medium.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[2]
Preparation of this compound and Treatment
Materials:
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only for background measurements).[2]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[6][7]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol:
-
After the treatment period with this compound, set up the necessary controls as per the kit's instructions. This typically includes an untreated control (spontaneous LDH release), a maximum LDH release control (cells treated with a lysis solution provided in the kit), and a vehicle control.[2]
-
Carefully transfer a specific amount of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[8]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment group.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9]
Materials:
-
Commercially available luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Culture and treat the cells with this compound in an opaque-walled 96-well plate suitable for luminescence or fluorescence readings.
-
Include a positive control for apoptosis induction (e.g., staurosporine).
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Reconstitute the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate the plate at room temperature for the time recommended by the manufacturer (typically 30 minutes to 2 hours).
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Mechanisms of cytotoxicity assessed by different assays.
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for In Vitro Testing of TPU-0037C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is a polyketide antibiotic that is a structural analog of lydicamycin.[1][2][3] It is a metabolite produced by the marine actinomycete Streptomyces platensis.[4] this compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while showing no significant effect on Gram-negative bacteria.[5][6] This document provides detailed protocols for the formulation and in vitro testing of this compound to evaluate its antibacterial efficacy.
Data Presentation
Table 1: In Vitro Antibacterial Activity of Lydicamycin Congeners (MIC in μg/mL)
| Organism | TPU-0037A | Lydicamycin |
| Staphylococcus aureus FDA 209P | 3.13 | 1.56 |
| Staphylococcus aureus Smith | 3.13 | 1.56 |
| Staphylococcus aureus MRSA No. 3 | 3.13 | 1.56 |
| Staphylococcus aureus MRSA No. 11 | 3.13 | 1.56 |
| Bacillus subtilis PCI 219 | 1.56 | 0.78 |
| Micrococcus luteus PCI 1001 | 1.56 | 0.78 |
| Escherichia coli NIHJ | >50 | >50 |
| Pseudomonas aeruginosa B-1 | >50 | >50 |
| Proteus vulgaris | >50 | >50 |
| Proteus mirabilis | >50 | >50 |
Note: Data for this compound is not publicly available in the same detailed manner as for its congener TPU-0037A and lydicamycin. The provided data serves as a reference for expected activity.
Experimental Protocols
Formulation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For in vitro cellular assays, DMSO is the recommended solvent.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound stock solution
-
Target Gram-positive bacteria (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Add 50 µL of the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Bacterial Cell Viability Assay (MTT Assay)
This assay quantitatively assesses the effect of this compound on bacterial cell viability.
Materials:
-
This compound stock solution
-
Target Gram-positive bacteria
-
MHB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well microtiter plates
-
Plate reader
Protocol:
-
Prepare bacterial cultures and serially dilute this compound in a 96-well plate as described in the MIC assay protocol.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 4, 8, 12, 24 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualization
Experimental Workflow for In Vitro Antibacterial Testing of this compound
Caption: Workflow for in vitro antibacterial testing of this compound.
Postulated Antibacterial Mechanism of Action
Based on studies of the structurally related lydicamycins, it is postulated that this compound may interfere with the bacterial cell envelope, leading to stress responses and inhibition of growth.[1][2]
Caption: Postulated mechanism of action of this compound.
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of TPU-0037C in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037C is an antibiotic metabolite derived from the marine actinomycete Saccharopolyspora platensis.[1][2][3] It shares a structural similarity with lydicamycin and has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As with any compound intended for cell-based assays or further development, understanding its stability in culture media is critical for the accurate interpretation of experimental results. This document provides detailed methods for assessing the stability of this compound in commonly used cell culture media.
The stability of a small molecule in culture media can be influenced by several factors, including temperature, pH, interactions with media components, and enzymatic degradation. These application notes provide protocols to quantify the chemical stability of this compound over time and to assess its interaction with serum proteins, a key factor influencing compound availability.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H72N4O9 | [3] |
| Molecular Weight | 825.1 g/mol | [3] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3] |
| Purity | >95% | [3] |
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound in culture media is depicted below. This process involves preparing the compound, incubating it in the media of choice, collecting samples at various time points, processing the samples, and analyzing them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocols
Chemical Stability of this compound in Culture Media
This protocol outlines the steps to determine the rate of degradation of this compound in a cell-free culture medium.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Water with 0.1% formic acid
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Media: Warm the desired culture medium (with and without 10% FBS) to 37°C. Spike the pre-warmed media with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after spiking, transfer an aliquot (e.g., 100 µL) of the spiked media into a microcentrifuge tube. This will serve as the T=0 time point.
-
Incubation: Incubate the remaining spiked media in a sterile container at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect aliquots (100 µL) at various time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Processing:
-
To each collected aliquot, add 3 volumes (300 µL) of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method.[5][6] A reverse-phase C18 column is commonly used for small molecule analysis.[7]
-
The mobile phases could be Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).[8]
-
Use a gradient elution to separate this compound from media components.
-
Monitor the concentration of this compound using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[6]
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Hypothetical Stability Data for this compound:
The following table presents illustrative stability data for this compound in DMEM.
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 1 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 2 | 96.2 ± 2.1 | 97.8 ± 1.5 |
| 4 | 92.8 ± 2.5 | 95.4 ± 1.9 |
| 8 | 85.1 ± 3.0 | 90.7 ± 2.2 |
| 24 | 65.7 ± 4.1 | 78.2 ± 3.5 |
| 48 | 42.3 ± 3.8 | 60.5 ± 4.0 |
| 72 | 25.1 ± 2.9 | 45.8 ± 3.7 |
| Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only. |
Assessment of Serum Protein Binding
This protocol utilizes an equilibrium dialysis method to determine the extent of this compound binding to serum proteins.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Plasma or serum from the desired species (e.g., human, mouse)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)[9]
-
HPLC-MS system
Procedure:
-
Prepare Compound Solution: Prepare a solution of this compound in plasma or serum at the desired concentration (e.g., 10 µM).
-
Dialysis Setup:
-
Add the this compound-spiked plasma/serum to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
-
Incubation: Incubate the dialysis device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the donor and receiver chambers.
-
Sample Processing:
-
For the plasma/serum sample from the donor chamber, perform protein precipitation as described in the chemical stability protocol.
-
The PBS sample from the receiver chamber can often be directly analyzed or may require minimal processing.
-
-
HPLC-MS Analysis: Analyze the processed samples from both chambers using a validated HPLC-MS method to determine the concentration of this compound.
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (unbound drug) to the concentration in the donor chamber (total drug).
-
Percent bound = (1 - fu) * 100
-
Hypothetical Protein Binding Data for this compound:
| Species | Concentration (µM) | Fraction Unbound (fu) | Percent Bound |
| Human Plasma | 10 | 0.15 | 85% |
| Mouse Plasma | 10 | 0.22 | 78% |
| This data is for illustrative purposes only. |
Logical Relationship Diagram for Stability Influences
The stability of this compound in culture media is a multifactorial issue. The following diagram illustrates the key factors that can influence its degradation and bioavailability.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent sample handling; Pipetting errors; Incomplete solubilization.[8] | Ensure precise timing and consistent procedures for sample collection and processing. Use calibrated pipettes. Confirm complete dissolution of the stock solution. |
| Rapid degradation of this compound | Inherent instability in aqueous solution at 37°C; Reaction with media components.[8] | Perform stability checks in a simpler buffer like PBS. Test in different media formulations to identify reactive components. |
| Low recovery of this compound | Adsorption to plasticware; Protein binding.[8] | Use low-protein binding plates and tips. Include a control without cells to assess non-specific binding. Analyze the extent of protein binding. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for assessing the stability of this compound in cell culture media. By systematically evaluating its chemical stability and protein binding characteristics, researchers can ensure the reliability and accuracy of their in vitro studies, leading to a better understanding of the compound's biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 3. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Lydicamycin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the in vivo efficacy of novel lydicamycin analogues, a class of polyketide antibiotics with promising activity against Gram-positive bacteria. The protocols described herein are based on established and validated murine models of bacterial infection, which are fundamental in preclinical antibiotic development. Given the limited public data on the in vivo testing of lydicamycin itself, these guidelines adapt well-characterized models for methicillin-resistant Staphylococcus aureus (MRSA), a key target for this class of antibiotics.
Core Concepts in In Vivo Efficacy Testing
Successful preclinical evaluation of new antibiotics relies on robust and reproducible animal models that can predict clinical outcomes. Key parameters to assess include the agent's ability to reduce bacterial burden, improve survival, and exhibit a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile. The choice of model depends on the target pathogen and the clinical indication being modeled.
Recommended In Vivo Models for Lydicamycin Analogues
Lydicamycin has demonstrated potent activity against Gram-positive bacteria, including MRSA. Therefore, established models of localized and systemic MRSA infection are recommended for evaluating its analogues.
Neutropenic Mouse Thigh Infection Model
This model is a standard for assessing the efficacy of antimicrobial agents against localized soft tissue infections and is extensively used to define PK/PD relationships.[1][2][3][4] By inducing neutropenia, the model focuses on the direct antibacterial effect of the drug, minimizing the influence of the host's immune system.[1][2]
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model mimics the complex pathophysiology of human sepsis by inducing a polymicrobial infection originating from the cecum.[5] This model is suitable for evaluating the efficacy of lydicamycin analogues in a systemic and severe infection scenario.
Data Presentation: Quantitative Efficacy of a Hypothetical Lydicamycin Analogue (LYD-A)
The following tables present hypothetical, yet plausible, data for a lydicamycin analogue (LYD-A) to illustrate how results from the described models can be structured for clear comparison.
Table 1: Efficacy of LYD-A in the Neutropenic Mouse Thigh Infection Model with MRSA
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Bacterial Load (log10 CFU/thigh) at 24h Post-Infection | Reduction in Bacterial Load vs. Vehicle (log10 CFU/thigh) |
| Vehicle Control | - | Subcutaneous (SC) | Once | 7.8 ± 0.4 | - |
| LYD-A | 10 | SC | Once | 5.2 ± 0.5 | 2.6 |
| LYD-A | 25 | SC | Once | 3.9 ± 0.3 | 3.9 |
| LYD-A | 50 | SC | Once | 2.1 ± 0.2 | 5.7 |
| Vancomycin | 110 | SC | Twice | 4.1 ± 0.4 | 3.7 |
Table 2: Survival Rate in Murine Sepsis Model (CLP) with Polymicrobial Infection
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Survival Rate at 72h Post-CLP |
| Sham + Vehicle | - | Intraperitoneal (IP) | Twice Daily | 100% |
| CLP + Vehicle | - | IP | Twice Daily | 20% |
| CLP + LYD-A | 25 | IP | Twice Daily | 60% |
| CLP + LYD-A | 50 | IP | Twice Daily | 85% |
| CLP + Imipenem | 25 | IP | Twice Daily | 90% |
Experimental Protocols
Protocol 1: Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the efficacy of a lydicamycin analogue in reducing bacterial burden in a localized soft tissue infection.
Materials:
-
6-week-old female ICR (CD-1) mice[1]
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS)
-
Lydicamycin analogue (LYD-A)
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol)
-
Positive control antibiotic (e.g., vancomycin)
Procedure:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture the MRSA strain overnight in TSB.
-
Wash the bacterial cells with PBS and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the right thigh muscle.[1]
-
-
Treatment:
-
At 2 hours post-infection, administer the lydicamycin analogue, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).[1]
-
-
Endpoint Measurement:
Protocol 2: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
Objective: To assess the efficacy of a lydicamycin analogue in improving survival in a polymicrobial systemic infection model.
Materials:
-
8-10 week-old C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Lydicamycin analogue (LYD-A)
-
Vehicle control
-
Positive control antibiotic (e.g., imipenem)[7]
-
Saline for fluid resuscitation[7]
Procedure:
-
Surgical Procedure (CLP):
-
Anesthetize the mouse and perform a midline laparotomy.
-
Exteriorize the cecum, ligate it below the ileocecal valve (e.g., 5-mm ligation).
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
-
Sham Procedure (Control):
-
Perform a laparotomy and manipulate the cecum without ligation or puncture.
-
-
Treatment and Resuscitation:
-
At a clinically relevant time point post-CLP (e.g., 6 or 12 hours), begin treatment.[7]
-
Administer the lydicamycin analogue, vehicle, or positive control intraperitoneally.
-
Provide fluid resuscitation with subcutaneous saline.[7]
-
Continue treatment as per the defined dosing schedule (e.g., twice daily for 5 days).[7]
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a set period (e.g., 72 hours to 7 days).
-
The primary endpoint is survival. Secondary endpoints can include bacterial load in blood and organs, and inflammatory cytokine levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for lydicamycin and the experimental workflows for the described in vivo models.
Caption: Proposed mechanism of lydicamycin analogues.
Caption: Neutropenic thigh infection model workflow.
Caption: Murine sepsis (CLP) model workflow.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. criver.com [criver.com]
- 4. imquestbio.com [imquestbio.com]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MIC Assays for Lipophilic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Minimum Inhibitory Concentration (MIC) assay conditions for lipophilic compounds, such as TPU-0037C.
Frequently Asked Questions (FAQs)
Q1: My lipophilic compound, this compound, is showing unexpectedly high MIC values or no activity. What is the likely cause?
A1: The most common reason for misleadingly high or absent MIC values for lipophilic compounds like this compound is poor aqueous solubility in the test medium.[1] This can lead to the compound precipitating out of the solution, reducing its effective concentration and resulting in an underestimation of its true potency. It is crucial to first assess the solubility of your compound in the test broth.[1][2]
Q2: How can I improve the solubility of my lipophilic compound in the broth?
A2: A common and effective method is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it in the broth.[3][4] It is essential to use a high-concentration stock solution to minimize the final solvent concentration in the assay. Additionally, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) can be used to improve solubility, but their potential effects on bacterial growth and compound activity must be controlled for.[4]
Q3: What is the maximum recommended concentration of DMSO in an MIC assay?
A3: The final concentration of DMSO in the assay should be kept as low as possible to avoid off-target effects on bacterial growth.[2] A general guideline is to keep the final DMSO concentration at or below 1%, although the tolerance can vary between bacterial species.[3] It is imperative to run a solvent control (broth with the same concentration of DMSO but without the test compound) to ensure the solvent itself does not inhibit bacterial growth.[3][4]
Q4: Can the composition of the culture medium affect the MIC of a lipophilic compound?
A4: Yes, the media composition can significantly influence the activity of a lipophilic compound.[1] Components in the media can interact with the compound, altering its effective concentration. For example, the presence of serum or lipoproteins in the medium can bind to lipophilic drugs, potentially reducing their availability and increasing the observed MIC.[5][6]
Q5: My results are inconsistent across experiments. What are the potential sources of variability?
A5: Inconsistent MIC values can arise from several factors. Key areas to scrutinize include inoculum preparation, incubation conditions, and endpoint reading.[1] The density of the bacterial inoculum is critical; a higher inoculum can lead to higher MIC values, a phenomenon known as the "inoculum effect".[1] Variations in incubation time and temperature can also affect bacterial growth rates and, consequently, the observed MIC.[1]
Troubleshooting Guide
Issue 1: Compound Precipitation Observed in Microtiter Plate Wells
-
Cause: The compound's solubility limit in the aqueous broth has been exceeded.
-
Solution:
-
Increase Solvent Concentration: Prepare a more concentrated stock solution in a suitable organic solvent like DMSO to reduce the volume added to the broth.
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-80 at 0.05%) to the broth to aid in solubilization.
-
Alternative Solvents: Explore other water-miscible solvents such as polyethylene glycol (PEG).[4]
-
Sonication: Briefly sonicate the microtiter plate after adding the compound to aid in dispersion.
-
Issue 2: High MIC Values for this compound Against Gram-Positive Bacteria
-
Background: this compound is known to be active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with reported MICs in the range of 0.39-3.13 µg/ml.[7][8][9] It is generally ineffective against Gram-negative bacteria (MICs >50 µg/ml).[7][8]
-
Cause: If you are observing significantly higher MICs, it could be due to solubility issues, compound binding to media components, or experimental variability.
-
Solution:
-
Confirm Solubility: Visually inspect for precipitation. If present, address it using the steps in "Issue 1".
-
Optimize Media: If using a complex medium, consider a simpler, defined medium to minimize potential interactions.
-
Serum Protein Binding: If your assay includes serum, be aware that it can bind to lipophilic compounds and increase the MIC.[6] Consider reducing the serum concentration or performing the assay in serum-free media.
-
Standardize Inoculum: Ensure your bacterial inoculum is standardized, typically to a 0.5 McFarland standard.[1]
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent (Co-solvent) | DMSO, Polyethylene Glycol (PEG) | Use a high-concentration stock to minimize the final solvent percentage. |
| Final Solvent Concentration | ≤ 1% (v/v) for DMSO | Always include a solvent control to check for toxicity.[3] |
| Surfactants (Optional) | Tween-80 (0.05%), Triton X-100 (0.01%) | Test for intrinsic antimicrobial activity and effect on compound efficacy.[4] |
| Inoculum Density | 0.5 McFarland Standard (~1-2 x 10^8 CFU/mL) | Critical for reproducibility.[1] |
| Incubation Time | 16-20 hours | Prolonged incubation may lead to an apparent increase in the MIC.[1][10] |
| This compound Expected MIC | 0.39-3.13 µg/ml (Gram-positive bacteria) | Ineffective against Gram-negative bacteria (>50 µg/ml).[7][8] |
Experimental Workflow Diagram
Caption: Troubleshooting workflow for lipophilic compound MIC assays.
Detailed Experimental Protocol: Broth Microdilution for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for lipophilic compounds.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
2. Preparation of Reagents:
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved. This will be your working stock.
-
Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
3. Assay Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
In a separate tube, prepare an intermediate dilution of the this compound stock solution to twice the highest desired final concentration in CAMHB. For example, for a final starting concentration of 64 µg/mL, prepare a 128 µg/mL solution. Ensure the DMSO concentration does not exceed 2% at this step.
-
Add 100 µL of this 128 µg/mL solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Final Concentrations: The final volume in wells 1-11 is 100 µL. The final concentrations of this compound will range from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration will be ≤1%.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
4. Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
-
Check the sterility control (well 12) for any contamination and the growth control (well 11) for adequate bacterial growth.
-
The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 8. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 9. biocompare.com [biocompare.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
Technical Support Center: MIC Determination for Natural Product Antibiotics
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Minimum Inhibitory Concentration (MIC) determination of natural product antibiotics.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is brightly colored. How can I accurately determine the MIC without visual interference?
A1: The color of natural product extracts can indeed interfere with traditional turbidity-based MIC measurements. We recommend using a colorimetric method that relies on metabolic indicators of cell viability. These indicators change color based on microbial metabolic activity, providing a clear endpoint that is not obscured by the extract's color.
A widely used method involves the use of tetrazolium salts like INT (p-iodonitrotetrazolium violet) or resazurin.[1][2] Viable, metabolically active cells reduce these dyes, resulting in a color change. For example, resazurin (blue) is reduced to the pink and fluorescent resorufin.[2] The MIC is the lowest concentration of the extract that prevents this color change.
Experimental Protocol: Colorimetric Broth Microdilution Assay using INT
-
Preparation of Reagents:
-
Prepare a stock solution of your natural product extract in a suitable solvent (e.g., DMSO).
-
Prepare a sterile solution of INT at 0.4 mg/mL in sterile water.
-
Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of your natural product extract in the broth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the extract) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, add 40 µL of the INT solution to each well and incubate for an additional 30 minutes to 2 hours.
-
-
Interpretation:
-
A color change (e.g., from yellow to pink/purple with INT) indicates microbial growth.
-
The MIC is the lowest concentration of the extract where no color change is observed.[4]
-
Q2: I'm observing poor solubility of my natural product in the aqueous broth medium. What can I do?
A2: Poor aqueous solubility is a very common issue with natural products, many of which are lipophilic.[3][5] This can lead to precipitation of the compound and inaccurate, often overestimated, MIC values. Here’s a troubleshooting guide:
-
Use a Co-solvent: A small amount of a biologically compatible co-solvent like dimethyl sulfoxide (DMSO) can be used to dissolve the compound before diluting it in the broth.[3][5]
-
Caution: It is crucial to keep the final concentration of the co-solvent low, typically ≤1% (v/v), as higher concentrations can inhibit microbial growth and confound the results.[3] Always include a solvent control to ensure the solvent itself is not responsible for any observed antimicrobial activity.[1][6]
-
-
Alternative Methods: For highly hydrophobic compounds, consider methods that are less dependent on solubility in aqueous media, such as an agar microdilution method.[3]
-
Formulation Strategies: For advanced studies, formulation approaches like nanoemulsions or inclusion complexes with cyclodextrins can be explored to improve solubility.
Table 1: Recommended Maximum Solvent Concentrations in MIC Assays
| Solvent | Maximum Recommended Final Concentration (v/v) | Reference |
|---|---|---|
| DMSO | ≤ 1% | [3] |
| Ethanol | < 2.5% | [3] |
| Acetone | 25% (in specific INT serial dilution methods) |[7] |
Q3: The results from my agar disk diffusion assay do not correlate with my broth microdilution MIC results. Why is this happening?
A3: This is a frequent and expected issue when working with many natural products. The agar disk diffusion method relies on the diffusion of the antimicrobial compound through the aqueous agar matrix. Many antimicrobial compounds in plant extracts are relatively non-polar and do not diffuse well in agar.[1][8]
This poor diffusion leads to smaller or non-existent zones of inhibition, even for compounds that are active in broth-based assays. Therefore, the zone of inhibition from an agar diffusion assay is often not a reliable indicator of the antimicrobial activity of non-polar natural products, and there is frequently a poor correlation with MIC values.[1][6] For this reason, broth microdilution or agar dilution methods are strongly recommended over disk diffusion for determining the MIC of natural product extracts.[3]
Q4: What are the acceptable criteria for classifying a natural product as a significant antimicrobial agent based on its MIC value?
A4: There is no universal consensus, and the criteria can be context-dependent. However, several guidelines have been proposed to differentiate significant antimicrobial activity from weak or non-specific effects. It's important to note that MICs for natural products are often higher than those for pure, conventional antibiotics.
Table 2: Proposed MIC-Based Classification for Natural Products
| MIC Value (µg/mL) | Classification | Reference | |
|---|---|---|---|
| Crude Extract | < 100 | Significant Activity | [3] |
| 100 - 625 | Moderate Activity | [3] | |
| > 625 | Weak Activity | [3] | |
| Pure Compound | < 10 | Significant Activity | [3] |
| 10 - 100 | Moderate Activity | [3] |
| | > 100 | Weak Activity |[3] |
Note: These are general guidelines and may vary depending on the specific research objectives and the microorganisms being tested.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during MIC determination for natural product antibiotics.
References
- 1. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Assays
Welcome to the technical support center for antibacterial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in antibacterial assays, such as those involving novel compounds like TPU-0037C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting, from initial media preparation to final result interpretation.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: We are observing significant well-to-well and day-to-day variation in our MIC values for this compound when using the broth microdilution method. What are the potential causes and solutions?
Answer: High variability in MIC determination is a common issue and can be attributed to several factors.[1][2][3] A systematic review of your protocol is the best approach. Here are the most common sources of error and how to address them:
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter.
-
Troubleshooting: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. Use a calibrated photometric device for accuracy or visually compare against a Wickerham card. Prepare fresh standards regularly. An inoculum that is too dense can lead to falsely high MICs, while an inoculum that is too sparse can lead to falsely low MICs.[4]
-
-
Media Composition and pH: The type and quality of the broth medium can significantly impact results.
-
Troubleshooting: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier. Check the pH of each new batch to ensure it is within the recommended range (typically 7.2-7.4).[4] Variations in cation concentration (Ca²⁺, Mg²⁺) can affect the activity of certain antimicrobial agents.
-
-
Compound Preparation and Stability: The handling of your test compound, this compound, is crucial.
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment if its stability in solution is unknown. Avoid repeated freeze-thaw cycles. Ensure complete solubilization of the compound in the chosen solvent and that the final solvent concentration in the assay does not affect bacterial growth.
-
-
Incubation Conditions: Time, temperature, and atmospheric conditions must be consistent.
-
Troubleshooting: Incubate plates at a constant 35°C ± 2°C for a consistent period (typically 16-20 hours for most bacteria).[4][5] Ensure proper atmospheric conditions (e.g., ambient air, CO₂-enriched) as required for the specific organism being tested.[5] Longer incubation times can sometimes lead to higher MICs.[4]
-
-
Plate Reading: Subjectivity in visual reading can introduce variability.
-
Troubleshooting: Have a consistent and experienced individual read the plates. Use a plate reader for quantitative analysis of turbidity if possible. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[6]
-
Issue 2: Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
Question: When testing this compound using the disk diffusion method, the zones of inhibition are not consistent across different plates or batches. Why is this happening?
Answer: Inconsistent zone diameters in disk diffusion assays are often related to technical variables in the assay setup. Here’s a checklist of potential causes and solutions:
-
Inoculum Density: As with MIC assays, the inoculum must be standardized.
-
Troubleshooting: Adjust the bacterial suspension to a 0.5 McFarland standard. A lawn of growth that is too heavy will result in smaller zones, while a lawn that is too light will produce larger zones.[4]
-
-
Agar Medium: The quality and preparation of the Mueller-Hinton Agar (MHA) are critical.
-
Disk Potency and Placement: The antimicrobial disks must be of high quality and correctly applied.
-
Troubleshooting: Check the expiration date of the disks and ensure they are stored under recommended conditions (typically frozen or refrigerated in a desiccated environment) to maintain potency.[4] When placing disks on the agar, ensure they are pressed down firmly to make complete contact with the agar surface.[4]
-
-
Incubation Time and Temperature: Consistent incubation is key for reproducible results.
Factors Influencing Assay Variability
The following table summarizes key experimental factors that can introduce variability into antibacterial assay results.
| Factor | Potential Impact on Results | Recommended Control Measures |
| Inoculum Density | Too high: Falsely high MIC / smaller zones. Too low: Falsely low MIC / larger zones.[4] | Standardize to 0.5 McFarland turbidity. |
| Growth Medium | Incorrect pH or cation concentration can alter antimicrobial activity. | Use quality-controlled media (e.g., CAMHB, MHA) and verify pH.[4] |
| Incubation Time | Non-standard times can lead to over- or under-estimation of growth inhibition.[7] | Strictly adhere to recommended incubation times (e.g., 16-20 hours).[4] |
| Incubation Temperature | Deviations can affect bacterial growth rate and antimicrobial activity. | Maintain incubator at 35°C ± 2°C.[5] |
| Antimicrobial Agent | Degradation of the compound leads to loss of potency and falsely high MICs.[4] | Prepare fresh stock solutions; store properly. |
| Laboratory Conditions | Differences between laboratories can contribute significantly to variability.[1][2] | Standardize protocols and participate in proficiency testing if possible.[8] |
Frequently Asked Questions (FAQs)
Q1: Our quality control (QC) strain is showing results that are out of the acceptable range. What should we do?
A1: An out-of-range QC result indicates a systematic error in the experiment. Do not report any results for your test compound (this compound) from that run. You must investigate and resolve the issue. Common causes include a contaminated or mutated QC strain, expired reagents (media, disks), incorrect inoculum preparation, or improper incubation. Start by using a fresh subculture of the QC strain from a reputable source. If the problem persists, systematically check all reagents and procedural steps.[4]
Q2: How can we differentiate between true biological resistance and experimental error?
A2: Reproducibility is key. If you observe a high MIC value for this compound, repeat the experiment multiple times. Consistent results across several independent experiments, especially when performed by different operators, suggest true biological resistance. Inconsistent results point towards experimental variability.[1][2] Ensure that all parameters, especially inoculum density and incubation time, are tightly controlled.
Q3: Can the solvent used to dissolve this compound affect the assay results?
A3: Yes. The solvent (e.g., DMSO, ethanol) can have its own antimicrobial effect at certain concentrations. It is essential to run a solvent control, where the highest concentration of the solvent used in the experiment is added to a well with the bacterial inoculum but without this compound. If you observe any inhibition of growth in this control well, the solvent concentration is too high and needs to be reduced.
Q4: My MIC results for this compound are consistently one dilution higher than expected for my QC strain. What could be the cause?
A4: This could be due to a few factors. First, check the potency of your antimicrobial stock solution. If the stock solution has degraded slightly, it will result in higher apparent MICs. Preparing a fresh stock solution is recommended.[4] Second, ensure the incubation time is not exceeding the standard 16-20 hours, as longer times can sometimes lead to higher MICs.[4]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.[6]
-
Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[4]
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
Reading and Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol: Kirby-Bauer Disk Diffusion Assay
Objective: To qualitatively assess the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
-
Disk Application: Within 15 minutes of inoculating the plate, use sterile forceps to place the antimicrobial-impregnated disks (containing this compound) onto the agar surface. Gently press each disk to ensure complete contact with the agar.[4]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4][6]
-
Reading and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or caliper. Interpret the results based on established breakpoints if available.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent AST results.
Caption: Key factors that can influence the outcome of antibacterial assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vitro Stability of Hydrophobic Antibiotics
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols to address common stability and solubility challenges encountered when working with hydrophobic antibiotics in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrophobic antibiotic is precipitating out of my aqueous culture medium. What can I do?
A1: Precipitation is a common issue stemming from the low aqueous solubility of hydrophobic compounds. Several strategies can be used to prevent this:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] When adding to your aqueous medium, ensure the final solvent concentration is low (typically <1%, often <0.1%) to avoid solvent-induced toxicity or altered cellular responses.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[4][5][6] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[6][7]
-
Employ Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate hydrophobic drugs, enhancing their solubility.[8]
-
pH Adjustment: If your antibiotic has ionizable groups, adjusting the pH of the buffer may increase its solubility.[9] However, ensure the pH remains compatible with your experimental system.
Q2: I've dissolved my antibiotic in a solvent, but I'm seeing inconsistent results or a decrease in activity over time. Why?
A2: This could be due to several factors, including compound instability, aggregation, or interaction with experimental components.
-
Compound Degradation: Some antibiotics are unstable in aqueous solutions or sensitive to light.[10][11] Prepare fresh solutions, store stock solutions at -20°C or -80°C in small, single-use aliquots, and protect them from light by using amber tubes or wrapping tubes in foil.[2][10][11]
-
Drug Aggregation: Hydrophobic molecules can self-associate to form aggregates in solution, which reduces the effective concentration of the active monomeric drug.[12][13] This can be mitigated by optimizing buffer conditions (pH, ionic strength) or using solubility enhancers like cyclodextrins.[12][14]
-
Solvent Effects: The organic solvent used (e.g., DMSO) can sometimes interfere with the assay.[15] It has been shown to affect biofilm formation and can act synergistically with some antibiotics.[3] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent-specific effects.
Q3: I suspect my hydrophobic antibiotic is adsorbing to my plastic labware (e.g., microplates, tubes). How can I prevent this and verify it?
A3: Non-specific adsorption to plastic surfaces is a significant problem for hydrophobic compounds, leading to a lower effective concentration.[16]
-
Prevention Strategies:
-
Use low-binding microplates and labware, which are specifically treated to have more hydrophilic surfaces.[16]
-
Consider using glass labware where appropriate, although some hydrophobic compounds can still adsorb to glass.
-
Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 20/Tween 20) to the buffer can help prevent adsorption by competing for binding sites on the plastic surface.[17]
-
Silanizing glassware can also create a neutral, hydrophilic surface to reduce adsorption.[16]
-
-
Verification: To check for adsorption, you can incubate a solution of your antibiotic in the plastic container for the duration of your experiment. Afterwards, quantify the concentration of the compound remaining in the solution using a suitable analytical method like HPLC or LC-MS and compare it to the initial concentration and a control in a low-adsorption container.
Q4: What is the best solvent to use for my hydrophobic antibiotic stock solution?
A4: The ideal solvent is one that dissolves the antibiotic at a high concentration, is miscible with your experimental medium, and has minimal impact on the biological system at its final working concentration.[2]
-
Dimethyl Sulfoxide (DMSO): This is the most common choice due to its excellent ability to dissolve a wide range of hydrophobic and hydrophilic compounds.[1]
-
Ethanol: A good alternative if DMSO is incompatible with the assay system.[2]
-
Methanol, Acetone, or N,N-dimethylformamide (DMF): Used for certain compounds that are highly insoluble in other solvents.[10][18] However, these are generally more toxic to cells, and their use requires careful validation.
Always check the manufacturer's instructions or literature for the recommended solvent for your specific antibiotic.
Data Presentation: Solubility & Solvent Guide
The following tables summarize solubility data for common antibiotics and provide guidance on preparing stock solutions.
Table 1: Solubility of Selected Antibiotics in Various Solvents
| Antibiotic | Solvent | Solubility (mg/mL) | Reference |
| 5-Fluorouracil | Water | 12.2 | [19] |
| DMSO | 5 | [19] | |
| Ciprofloxacin HCl | Water | ~27 | [20] |
| Ethanol | Lower than water | [20] | |
| Acetone | ~3 orders of magnitude lower than water | [20] | |
| Tetracycline HCl | Water | 17.8 | [21] |
| Ethanol | Lower than water | [20] | |
| Tetracycline (Base) | Water | 0.311 | [21] |
| Rifampicin | N,N-dimethylformamide (DMF) | 50 | [18] |
| Methanol | Soluble | [10] | |
| Erythromycin | Ethanol (100%) | 10 | [18] |
This table is for reference only and specific solubilities can vary. Always consult the manufacturer's data sheet for your specific compound.
Table 2: Recommended Solvents for Antibiotic Stock Solutions
| Antibiotic | Recommended Solvent | Typical Stock Concentration | Reference |
| Ampicillin | ddH₂O | 100 mg/mL | [10][11] |
| Chloramphenicol | 50-100% Ethanol | 7.5 - 34 mg/mL | [18] |
| Kanamycin | ddH₂O | 50 mg/mL | [10][22] |
| Rifampicin | Methanol or DMF | 50 mg/mL | [10][18] |
| Tetracycline | 50% Ethanol | 2.5 - 10 mg/mL | [18] |
| Trimethoprim | 100% DMSO | 6.25 mg/mL | [18] |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Antibiotic Stock Solution using DMSO
This protocol describes the preparation of a 10 mM primary stock solution.
-
Determine Compound Properties: Refer to the manufacturer's data sheet for the molecular weight (MW) and recommended solvent for your antibiotic.
-
Calculation: Calculate the mass of the antibiotic powder needed. For a 10 mL stock of a 10 mM solution: Mass (mg) = 10 mM * 10 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weighing: Accurately weigh the calculated amount of powder using an analytical balance in a sterile environment (e.g., a biosafety cabinet).
-
Dissolution: Transfer the powder to a sterile conical tube (e.g., 15 mL). Add approximately 80% of the final volume of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[2] If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, add sterile DMSO to reach the final desired volume.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use volumes in sterile, labeled amber microcentrifuge tubes to protect from light.[2][10] Store the aliquots at -20°C or -80°C.[2][11] Note: Solutions in organic solvents like DMSO or ethanol generally do not require filter sterilization.[10][11]
Protocol 2: Enhancing Antibiotic Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines the kneading method to prepare an antibiotic-cyclodextrin inclusion complex.[23]
-
Molar Ratio Selection: Determine an appropriate molar ratio of antibiotic to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Weighing: Accurately weigh the antibiotic and the calculated amount of HP-β-CD.
-
Mixing: Place the HP-β-CD in a mortar. Add the antibiotic powder.
-
Kneading: Add a small volume of a solvent blend (e.g., water-ethanol) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste-like consistency.
-
Drying: Dry the resulting paste in a desiccator or a vacuum oven at a controlled temperature until a constant weight is achieved, forming a solid complex.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Solubility Testing: Dissolve the prepared complex powder in your aqueous buffer or medium. Determine the maximum solubility and compare it to that of the free antibiotic to confirm the enhancement.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Antibiotic–Cyclodextrin Interactions: An Effective Strategy for the Encapsulation of Environmental Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. boneandcancer.org [boneandcancer.org]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 13. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 15. sciforum.net [sciforum.net]
- 16. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adsorption behavior of a human monoclonal antibody at hydrophilic and hydrophobic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stock Solution [mmbio.byu.edu]
- 19. toku-e.com [toku-e.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. static.igem.wiki [static.igem.wiki]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Mitigating Plastic Binding of Lipophilic Compounds in Microplates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific binding of lipophilic compounds to microplate plastics. Adsorption of hydrophobic molecules to labware can lead to significant compound loss, inaccurate quantification, and high variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do my lipophilic compounds show poor recovery and high variability in microplate-based assays?
Lipophilic compounds, especially those with a logP > 3, have a high affinity for the hydrophobic surfaces of standard polystyrene (PS) microplates. This interaction, driven by hydrophobic forces, causes the compounds to adsorb to the plastic, leading to a significant decrease in the compound concentration in your samples. Studies have shown that the loss of lipophilic drugs to polystyrene can be substantial, with recoveries as low as 23.5% for some basic compounds after 4.5 hours.[1] For highly lipophilic compounds like propofol, the loss can be over 50% in 24 hours when exposed to polystyrene plates, compared to minimal loss in glass vials.[2] This variable adsorption is a major source of poor assay precision and inaccurate results.
Q2: What are the main factors influencing the binding of my compound to the microplate?
Several factors contribute to the extent of non-specific binding:
-
Compound Lipophilicity: The primary driver is the hydrophobicity of your compound. The higher the lipophilicity (logP or logD), the stronger the interaction with the plastic surface.[3][4]
-
Plastic Type: Standard polystyrene is highly hydrophobic and prone to binding lipophilic molecules.[1][2] Polypropylene (PP) is also hydrophobic, but in some cases, shows less binding than polystyrene.[5]
-
Surface Treatments: The surface chemistry of the microplate plays a crucial role. Tissue culture (TC)-treated plates, which are more hydrophilic and negatively charged, can still bind positively charged lipophilic compounds through ionic interactions.[6]
-
Assay Medium Composition: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), in the medium can significantly reduce non-specific binding by competitively occupying binding sites on the plastic.[7][8]
-
Solvents: The solvent used to dissolve the compound can influence its interaction with the plastic surface.[6]
Q3: What are "low-binding" microplates and how do they work?
Low-binding microplates are designed with modified surfaces to minimize molecular adsorption. These surfaces are typically created by treating the plastic to make it more hydrophilic and non-ionic. For example, some plates have a covalently bonded hydrogel or a polyethylene oxide (PEO)-like coating.[9][10] This hydrophilic layer creates a barrier that repels hydrophobic compounds, preventing them from binding to the underlying plastic. Manufacturers like Corning (Non-binding Surface, NBS™) and Aurora Microplates offer plates that can significantly reduce protein and nucleic acid binding to less than 2 ng/cm².[9][11]
Q4: Can I use blocking agents to reduce binding in a standard polystyrene plate?
Yes, pre-coating standard plates with a blocking agent is a common and effective strategy. Blocking agents are molecules that adsorb to the plastic surface, occupying the sites where your lipophilic compound would otherwise bind. The most common blocking agents are proteins, with Bovine Serum Albumin (BSA) being a popular choice.[12][13] A typical procedure involves incubating the wells with a BSA solution (e.g., 1% w/v in PBS) to coat the surface before adding your compound.
Q5: How do surfactants like Tween-20 help reduce non-specific binding?
Non-ionic surfactants such as Tween-20 (polysorbate 20) are effective at reducing hydrophobic interactions.[14] They work in two main ways: by adsorbing to the plastic surface themselves, thus reducing the available area for your compound to bind, and by forming micelles around the lipophilic compound in the solution, which can help keep it from interacting with the plate surface. Adding a low concentration of Tween-20 (typically 0.01% to 0.1%) to your assay buffers can significantly improve compound recovery.[14]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent non-specific binding | 1. Switch to certified low-binding microplates. 2. Implement a pre-coating step with a blocking agent like BSA. Ensure the coating is uniform across all wells by gently agitating the plate during incubation. 3. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to all assay buffers and diluents to ensure consistent reduction of hydrophobic interactions.[14] |
| Compound precipitation | 1. Verify the solubility of your compound in the final assay buffer. 2. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all wells. |
| Pipetting errors | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
Issue 2: Low signal or lower than expected potency of the compound.
| Possible Cause | Troubleshooting Step |
| Significant compound loss due to plastic binding | 1. Quantify the extent of compound loss by incubating your compound in a well and measuring its concentration in the supernatant over time. 2. Compare compound recovery in different plate types (e.g., standard polystyrene vs. polypropylene vs. low-binding plates). One study found that after 24 hours, propofol recovery was 93.2% in glass but only 45.3% in polystyrene.[2] 3. Employ mitigation strategies such as using low-binding plates, adding BSA to the assay medium, or including a surfactant. |
| Compound degradation | 1. Assess the stability of your compound in the assay buffer and under the experimental conditions (temperature, light exposure). |
| Ineffective blocking | 1. Optimize the concentration of the blocking agent and the incubation time. For BSA, concentrations of 1-3% are commonly used.[12] 2. Ensure the blocking buffer is compatible with your assay components. |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies to mitigate the plastic binding of lipophilic compounds.
Table 1: Comparison of Compound Loss in Different Microplate Materials
| Compound | Plate Material | % Compound Remaining in Solution | Incubation Time | Reference |
| Propofol | Polystyrene | 45.3% | 24 hours | [2] |
| Propofol | Glass | 93.2% | 24 hours | [2] |
| Midazolam | Polystyrene | 23.5% | 4.5 hours | [1] |
| Propranolol | Polystyrene | 31.9% | 4.5 hours | [1] |
| Metoprolol | Polystyrene | 64.7% | 4.5 hours | [1] |
| Colistin | Polystyrene | ~8-90% (variable) | 24 hours | [5] |
| Colistin | Polypropylene | ~59-90% | 24 hours | [5] |
Table 2: Effectiveness of Low-Binding Surfaces
| Surface Type | Target Molecule | Binding Reduction | Reference |
| Corning® NBS™ on Polystyrene | IgG | <2.5 ng/cm² (vs. 400 ng/cm² on PS) | [9] |
| Corning® NBS™ on Polystyrene | BSA | <2.5 ng/cm² (vs. 450 ng/cm² on PS) | [9] |
| SIO Plasma-Treated | Fibrinogen (FBG) | ~85% recovery (vs. 10% on PP) | [15] |
| SIO Plasma-Treated | Epidermal Growth Factor (EGF) | 100% recovery (vs. 20% on PP) | [15] |
Experimental Protocols
Protocol 1: Pre-coating Microplates with Bovine Serum Albumin (BSA)
This protocol describes how to pre-treat standard polystyrene or polypropylene microplates to reduce non-specific binding of lipophilic compounds.
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in sterile Phosphate Buffered Saline (PBS). For example, dissolve 1 gram of high-purity, fatty acid-free BSA in 100 mL of PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Coating the Plate: Add an appropriate volume of the 1% BSA solution to each well of the microplate to ensure the entire surface is covered (e.g., 300 µL for a 96-well plate).
-
Incubation: Incubate the plate for 1-2 hours at room temperature or at 37°C.[12] Gentle agitation on a plate shaker can ensure uniform coating.
-
Washing: Aspirate the BSA solution from the wells. Wash the wells 2-3 times with sterile PBS or your assay buffer to remove any loosely bound BSA.
-
Use: The plate is now blocked and ready for the addition of your experimental samples.
Protocol 2: Using Tween-20 as a Buffer Additive
This protocol describes the use of a non-ionic surfactant to prevent compound loss during an assay.
-
Prepare Tween-20 Stock Solution: Prepare a 10% (v/v) stock solution of Tween-20 in sterile water or PBS. Tween-20 is viscous, so pipetting slowly and accurately is important.
-
Prepare Working Buffer: Add the Tween-20 stock solution to your final assay buffer to achieve a final concentration of 0.05%. For example, add 50 µL of the 10% stock solution to 100 mL of assay buffer. Mix thoroughly.
-
Equilibrate Plate (Optional but Recommended): Before adding your compound, you can pre-incubate the microplate wells with the Tween-20-containing buffer for 15-30 minutes to allow the surfactant to coat the plastic surface.
-
Run Assay: Use the Tween-20-containing buffer for all subsequent dilutions and steps in your assay. This ensures a consistent environment and continuously suppresses non-specific binding.[14]
Visualizations
Caption: Logical workflow for mitigating non-specific binding of lipophilic compounds.
Caption: Step-by-step experimental workflow for pre-coating microplates with BSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Propofol in Polystyrene-Based Tissue Culture Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albumin Neutralizes Hydrophobic Toxins and Modulates Candida albicans Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non Binding Surface | NBS Treatment | Corning [corning.com]
- 10. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 11. Trusted Microplates for Lab Research | Aurora Microplates [auroramicroplates.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting inoculum size for accurate MIC of TPU-0037C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TPU-0037C. Our aim is to help you achieve accurate and reproducible Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected MIC values for this compound against Staphylococcus aureus. Could the inoculum size be a contributing factor?
A1: Yes, a higher than standard bacterial inoculum can lead to artificially elevated MIC values, a phenomenon known as the "inoculum effect".[1] This effect is particularly pronounced for some antibiotic classes. It is crucial to standardize your inoculum preparation according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), which recommend a final inoculum concentration of approximately 5 x 10^5 CFU/mL for broth microdilution assays.[2][3]
Q2: How can we confirm if the variability in our this compound MIC results is due to an inoculum effect?
A2: To determine if an inoculum effect is influencing your results, you can perform parallel MIC assays. Test the MIC of this compound against the same bacterial strain using both a standard inoculum (e.g., 5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase in the MIC value (often considered four-fold or greater) at the higher inoculum concentration suggests the presence of an inoculum effect for this compound against that particular strain.
Q3: What is the standard protocol for preparing the bacterial inoculum for a broth microdilution MIC assay?
A3: The CLSI provides detailed guidelines for inoculum preparation.[2][3] The general steps are as follows:
-
Select several well-isolated colonies of the same morphological type from an agar plate culture.
-
Transfer the colonies to a tube containing a suitable broth medium.
-
Incubate the broth culture until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted suspension to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL in the MIC test plate.
Q4: We observe "trailing" or faint growth in the wells at concentrations of this compound above the apparent MIC. How should we interpret these results?
A4: "Trailing" or "phantom" growth can make it difficult to determine a clear MIC endpoint. This phenomenon can be caused by several factors, including a high inoculum density, the drug being bacteriostatic rather than bactericidal at higher concentrations, or the presence of a resistant subpopulation. If you observe trailing, it is recommended to:
-
Re-check and standardize your inoculum preparation.
-
Repeat the assay, paying close attention to incubation time and conditions.
-
Consider using a spectrophotometer to measure the optical density of each well for a more quantitative determination of growth inhibition.
Q5: Could the type of growth medium affect the MIC of this compound?
A5: Yes, the composition of the growth medium can influence the MIC of an antimicrobial agent. For standardized testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.[2] Using a different medium could alter bacterial growth rates or the activity of this compound, leading to inconsistent and non-comparable results.
Troubleshooting Guide: Inoculum Size and MIC of this compound
This guide provides a structured approach to troubleshooting issues related to inoculum size when determining the MIC of this compound.
Data Presentation: Impact of Inoculum Density on MIC
The following table illustrates the potential impact of varying inoculum concentrations on the observed MIC of an antimicrobial agent against S. aureus.
| Inoculum Concentration (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10^4 | 1 | -2x | Potentially false susceptibility |
| 5 x 10^5 (Standard) | 2 | 1x (Reference) | Standard Condition |
| 5 x 10^6 | 8 | +4x | Inoculum effect observed |
| 5 x 10^7 | 32 | +16x | Significant inoculum effect |
Note: This data is illustrative and the actual impact on the MIC of this compound may vary.
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI guidelines for determining the MIC of an antimicrobial agent.[2][4]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus).
-
Inoculate the colonies into a tube of sterile broth and incubate at 35°C ± 2°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Investigating the Inoculum Effect of this compound
-
Follow the "Standard Broth Microdilution MIC Assay for this compound" protocol as described above.
-
In parallel, prepare a second set of microtiter plates.
-
For the second set of plates, prepare a "high" inoculum by diluting the 0.5 McFarland standard to a final concentration of approximately 5 x 10^7 CFU/mL.
-
Inoculate the second set of plates with the high inoculum.
-
Incubate both sets of plates under identical conditions.
-
Compare the MIC values obtained from the standard inoculum plates and the high inoculum plates.
Mandatory Visualization
Caption: Troubleshooting workflow for adjusting inoculum size for accurate MIC of this compound.
References
- 1. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Antibacterial Testing of Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when testing the antibacterial activity of natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
Q: My natural product extract is not dissolving in the aqueous test medium. How can I address this?
A: Poor aqueous solubility is a common hurdle with lipophilic natural products.[1] Here are several approaches to enhance solubility:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent to first dissolve the extract before diluting it in the test medium.[2] Commonly used co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] It is crucial to include a solvent control to ensure the solvent itself does not inhibit bacterial growth.[4]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to create stable emulsions of oily or hydrophobic extracts in aqueous media.[5]
-
Complexation: Techniques like forming inclusion complexes with cyclodextrins can enhance the solubility of hydrophobic compounds.
-
Nanotechnology Approaches: Formulating the natural product into nanoparticles, such as in nanohydrogels or nanosuspensions, can significantly improve solubility and bioavailability.[6][7]
Troubleshooting Solubility Problems:
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in broth | The concentration of the organic solvent is too low to maintain solubility. The extract is poorly soluble in the final aqueous concentration. | Increase the initial concentration of the co-solvent slightly, but ensure it remains below a level that affects bacterial growth. Try a different co-solvent. Consider using a surfactant like Tween 80.[5] |
| Oily layer forms on top of the medium | The extract is highly lipophilic. | Use a surfactant to create a stable emulsion.[5] Vortexing or sonicating the mixture can also help in creating a more uniform dispersion. |
| Inconsistent results between wells | Uneven dispersion of the insoluble extract. | Ensure thorough mixing of the extract solution before and during serial dilutions. The use of surfactants can improve homogeneity. |
Below is a decision-making diagram to help you navigate solubility challenges.
Caption: Decision-Making Workflow for Solubility Issues.
2. Color Interference
Q: My natural product extract is highly colored, which interferes with the visual assessment of bacterial growth (turbidity) in a broth microdilution assay. What can I do?
A: This is a frequent issue with plant extracts containing pigments like chlorophylls and carotenoids. Here are some solutions:
-
Use of Metabolic Indicators: Instead of relying on turbidity, use a redox indicator that changes color in the presence of viable bacteria.[3]
-
Resazurin: This blue dye is reduced by metabolically active cells to the pink and fluorescent resorufin. A color change from blue to pink indicates bacterial growth.[5][8]
-
Tetrazolium Salts (e.g., MTT, INT): These are colorless or pale yellow salts that are reduced by bacterial dehydrogenases to colored formazan compounds.[9]
-
-
Spectrophotometric Reading Before and After Incubation: For a more quantitative approach, you can read the absorbance of the microplate wells before and after incubation. The difference in absorbance can be attributed to bacterial growth.[10]
-
Bioautography: This technique separates the components of the extract on a TLC plate, and then the plate is overlaid with bacteria. The zones of inhibition appear as clear areas where the bacteria have not grown, thus avoiding the color interference issue in a liquid medium.[11][12]
Troubleshooting Color Interference:
| Problem | Possible Cause | Suggested Solution |
| Cannot visually determine MIC due to dark extract color | Pigments in the extract are masking the turbidity. | Use a metabolic indicator like resazurin or a tetrazolium salt.[3][8] |
| Metabolic indicator color change is ambiguous | The natural color of the extract is similar to the color of the reduced indicator. The extract might be chemically reacting with the indicator. | Run a control well with the extract and the indicator but no bacteria to check for any chemical reaction. Try a different indicator with a distinct color change. |
| High background absorbance in spectrophotometric readings | The extract itself has a high absorbance at the wavelength used to measure bacterial growth. | Measure the absorbance of each well before incubation and subtract this value from the post-incubation reading.[10] |
3. Inconsistent or Unreliable Results
Q: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for the same extract in different experiments. What could be the reasons?
A: Inconsistent MIC results can be frustrating and can arise from several factors.[13][14] A systematic approach to troubleshooting is essential.
-
Inoculum Preparation: The density of the bacterial inoculum is a critical variable. An inoculum that is too dense can lead to higher MICs, while a sparse inoculum can result in lower MICs.[3][14] Always standardize your inoculum to a 0.5 McFarland standard.
-
Media Composition: Variations in media batches, especially cation concentrations in Mueller-Hinton Broth, can affect the activity of some antimicrobial compounds.[14]
-
Extract Variability: The chemical composition of a natural product extract can vary depending on the plant's growing conditions, harvesting time, and extraction method.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.[14]
-
Incubation Conditions: Ensure consistent incubation time and temperature.[14]
Below is a troubleshooting flowchart for inconsistent MIC results.
Caption: Troubleshooting Flowchart for Inconsistent MIC Results.
4. Removal of Interfering Compounds
Q: My crude extract shows some activity, but I suspect that other compounds in the extract are interfering with the assay. How can I remove them?
A: Crude extracts are complex mixtures, and some compounds can interfere with the results.[15] Fractionation is often necessary to isolate the active components and remove interfering substances.
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., water and an organic solvent like ethyl acetate or hexane).[16] This can help in separating polar from non-polar compounds.
-
Solid-Phase Extraction (SPE): SPE can be used to quickly fractionate a crude extract based on the polarity of its components.[16]
-
Chromatographic Techniques: For more refined separation, techniques like column chromatography or thin-layer chromatography (TLC) can be employed to isolate fractions or even pure compounds for testing.[16]
Quantitative Data Summary
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Different Classes of Natural Products against Bacteria
| Natural Product Class | Example Compounds | Target Bacteria | Typical MIC Range (µg/mL) |
| Terpenes | Carvacrol, Thymol, Geraniol | S. aureus, E. coli | 7.62 - 222.25[17] |
| Alkaloids | Berberine, Canthin-6-one | MRSA | 8 - 125[17][18] |
| Quinones | Plumbagin, Emodin | M. tuberculosis, Gram-positive bacteria | < 0.25 - 4[17] |
| Flavonoids | Quercetin | S. aureus | 9120[19] |
| Phenolic Acids | Gallic acid, Caffeic acid | Various | 250 - 1000 |
Note: MIC values can vary significantly based on the specific compound, bacterial strain, and testing methodology.
Table 2: Comparison of Solubilizing Agents for Natural Products in Antibacterial Assays
| Solubilizing Agent | Advantages | Disadvantages | Recommended Concentration |
| DMSO | - Excellent solubilizing power for a wide range of compounds.[3] | - Can be toxic to some bacteria at higher concentrations. - May interfere with the activity of some compounds. | < 2.5% (v/v)[3] |
| Ethanol | - Readily available and evaporates easily.[20] | - Can inhibit bacterial growth at concentrations >2.5%.[3] | < 2.5% (v/v) |
| Tween 80 | - Effective for creating stable emulsions of oily extracts.[5] - Generally low toxicity to bacteria. | - May not be suitable for all types of extracts. | 0.5% (v/v)[5] |
Detailed Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of a natural product that inhibits the visible growth of a bacterium.[21][22]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Natural product extract stock solution
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (solvent used to dissolve the extract)
-
Resazurin solution (optional, for colored extracts)
Procedure:
-
Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the natural product extract to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
For non-colored extracts: The MIC is the lowest concentration of the extract that shows no visible turbidity.
-
For colored extracts: Add a resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration where the color remains blue.[5]
-
2. Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to screen for antibacterial activity.[20][23][24]
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Sterile cotton swabs
-
Sterile blank paper disks
-
Natural product extract solution
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate evenly in three directions.[25]
-
Apply Disks: Aseptically place sterile blank disks impregnated with a known concentration of the natural product extract onto the agar surface. Also, apply positive and negative control disks.[20]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone indicates the susceptibility of the bacteria to the extract.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the antibacterial activity of natural products.
Caption: General Workflow for Antibacterial Screening of Natural Products.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A simple method for primary screening of antibacterial peptides in plant seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 19. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asm.org [asm.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 24. asm.org [asm.org]
- 25. youtube.com [youtube.com]
Technical Support Center: Investigating the Effect of Serum Proteins on TPU-0037C Antibacterial Activity
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antibacterial properties of TPU-0037C. It provides troubleshooting advice and frequently asked questions regarding the potential impact of serum proteins on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial activity?
This compound is a metabolite produced by the marine actinomycete Saccharopolyspora platensis and is structurally similar to Lydicamycin.[1][2] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL.[1][2][3] However, it is not effective against Gram-negative bacteria (MICs > 50 µg/mL).[1][2][3]
Q2: We observed a significant decrease in the antibacterial activity of this compound in our in vitro assays when we added serum. Why might this be happening?
A decrease in antibacterial activity in the presence of serum is a common phenomenon for many antimicrobial agents.[4][5] This is primarily due to the binding of the compound to serum proteins, most notably albumin.[4][6] Only the unbound, or "free," fraction of a drug is microbiologically active.[5][7] When this compound binds to serum proteins, its free concentration available to act on the bacteria is reduced, leading to an apparent decrease in activity.
Q3: How can we quantify the effect of serum proteins on the activity of this compound?
The effect of serum proteins can be quantified by determining the MIC of this compound in the presence and absence of serum. An increase in the MIC value in the presence of serum indicates that a higher concentration of the compound is required to inhibit bacterial growth, reflecting the impact of protein binding.
Q4: What experimental methods can be used to determine the extent of this compound binding to serum proteins?
Several methods can be employed to measure the percentage of a drug that is bound to plasma proteins. Common techniques include:
-
Equilibrium Dialysis: This method allows for the separation of the free drug from the protein-bound drug across a semi-permeable membrane.[8][9]
-
Ultrafiltration: This technique uses a centrifugal force to separate the free drug in the filtrate from the protein-bound drug, which is retained by a filter.[8]
-
Fluorescence Spectroscopy: This method can be used if the binding of the compound to a protein like serum albumin causes a change in its fluorescent properties.[10]
Q5: If this compound binds significantly to serum proteins, does that mean it will not be an effective antibiotic in vivo?
Not necessarily. While high protein binding can reduce the free concentration of a drug, other pharmacokinetic and pharmacodynamic (PK/PD) factors play a crucial role in its overall efficacy.[4][11] Factors such as the drug's half-life, tissue distribution, and the rate of dissociation from proteins all influence its effectiveness at the site of infection.[4] It is the concentration of the unbound drug at the infection site that is most critical.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high MIC values for this compound in assays containing serum. | High degree of this compound binding to serum proteins, reducing the free, active concentration. | 1. Perform MIC assays with varying concentrations of serum (e.g., 10%, 25%, 50%) to observe the concentration-dependent effect. 2. Quantify the protein binding of this compound using methods like equilibrium dialysis or ultrafiltration to determine the free fraction. |
| Inconsistent results in serum-based antibacterial assays. | Variability in the composition of the serum used (e.g., lot-to-lot variation in protein concentration). | 1. Use a pooled serum source for all experiments to minimize variability. 2. Measure and record the total protein concentration of the serum lot being used. |
| This compound appears active in broth dilution assays but shows no efficacy in serum bactericidal assays. | The concentration of free this compound in the serum is below the minimal bactericidal concentration (MBC) for the target organism. | 1. Determine the MBC of this compound in a protein-free medium. 2. Relate the serum bactericidal activity to the unbound concentration of this compound, not the total concentration.[7] |
Quantitative Data Summary
Since specific data on the effect of serum proteins on this compound is not publicly available, the following tables are provided as examples to illustrate how to present such data once obtained.
Table 1: Example of Minimum Inhibitory Concentration (MIC) of this compound against S. aureus in the Presence of Human Serum.
| Serum Concentration (%) | Mean MIC (µg/mL) | Fold Change in MIC |
| 0 | 3.13 | - |
| 10 | 12.5 | 4 |
| 25 | 50 | 16 |
| 50 | >100 | >32 |
Table 2: Example of Serum Protein Binding Data for this compound.
| Method | Serum Type | Protein Concentration (g/dL) | % Protein Binding | Free Fraction (fu) |
| Equilibrium Dialysis | Human | 4.5 | 95.2 | 0.048 |
| Ultrafiltration | Rat | 3.8 | 92.5 | 0.075 |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Serum Supplementation
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serum Supplementation: Prepare a parallel set of this compound dilutions in CAMHB supplemented with a specific concentration of pooled, heat-inactivated human serum (e.g., 50%).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates containing the different concentrations of this compound, both with and without serum.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Equilibrium Dialysis for Protein Binding Assessment
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with dialysis membranes of a suitable molecular weight cutoff (e.g., 5-10 kDa) that will retain proteins but allow the free drug to pass through.
-
Sample Preparation: In one chamber of the dialysis cell, add human plasma or a solution of human serum albumin containing a known concentration of this compound. In the other chamber, add a protein-free buffer (e.g., PBS, pH 7.4).
-
Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, collect samples from both the plasma/protein chamber and the buffer chamber.
-
Concentration Measurement: Determine the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
-
Calculation:
-
% Bound = ((Total Concentration - Free Concentration) / Total Concentration) x 100
-
Fraction unbound (fu) = Free Concentration / Total Concentration
-
Visualizations
Caption: Workflow for determining the effect of serum on the MIC of this compound.
Caption: Workflow for determining protein binding of this compound via equilibrium dialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. biocompare.com [biocompare.com]
- 4. Significance of Serum Protein and Tissue Binding of Antimicrobial Agents | Annual Reviews [annualreviews.org]
- 5. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Binding of Antimicrobials: Clinical Pharmacokinetic and Therapeutic Implications | Semantic Scholar [semanticscholar.org]
- 7. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling TPU-0037C
Technical Support Center: TPU-0037C
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the proper storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1][2]
2. How should I reconstitute this compound?
This compound is soluble in several organic solvents. For stock solutions, it is recommended to use ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][2] The compound is typically supplied as a colorless film.[1][2]
3. What are the general safety precautions for handling this compound?
This compound is intended for laboratory research use only and not for human or veterinary use.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Ensure adequate ventilation in the work area. In case of contact, rinse the affected area with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
4. What is the known biological activity of this compound?
This compound is a metabolite of the marine actinomycete Streptomyces platensis and is structurally similar to lydicamycin. It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] It is generally ineffective against Gram-negative bacteria.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitation in aqueous solution | Low aqueous solubility. | Prepare a high-concentration stock solution in a recommended organic solvent (e.g., DMSO, ethanol) before diluting to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent experimental results | Improper storage or handling. | Ensure the compound is stored at -20°C and protected from frequent freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| No observed biological activity | Incorrect bacterial strain or assay conditions. | Confirm that the bacterial strains used are Gram-positive, as this compound is largely ineffective against Gram-negative bacteria.[1][3][4] Verify the appropriateness of your assay conditions, including growth medium, incubation time, and temperature. |
Quantitative Data
Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.
| Bacterial Type | Organism | MIC (µg/mL) |
| Gram-positive | General | 0.39 - 3.13[1][3][4] |
| Gram-positive | Methicillin-resistant S. aureus (MRSA) | 3.13[1][3][4] |
| Gram-negative | General | >50[1][3][4] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol provides a general method for determining the MIC of this compound against susceptible Gram-positive bacteria.
Materials:
-
This compound
-
Recommended solvent (e.g., DMSO, ethanol)
-
Susceptible Gram-positive bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 35-37°C) for 16-24 hours.
-
-
Determination of MIC:
Visualizations
Biosynthetic Origin of the Lydicamycin Family
This compound is a congener of lydicamycin, a natural product synthesized by a hybrid Non-Ribosomal Peptide Synthetase–Polyketide Synthase (NRPS-PKS) pathway in Streptomyces species.[7][8] The diagram below illustrates a simplified logical flow of this biosynthetic process.
A simplified diagram of the biosynthetic pathway leading to the lydicamycin family of compounds.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
A workflow diagram for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 5. apec.org [apec.org]
- 6. biomerieux.com [biomerieux.com]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
Comparative Analysis of TPU-0037C and Lydicamycin: A Duel of Potent Anti-MRSA Agents
A deep dive into the comparative bioactivity, mechanisms of action, and experimental evaluation of two structurally related polyketide antibiotics, TPU-0037C and lydicamycin, for researchers and drug development professionals.
In the ongoing battle against antibiotic resistance, the discovery and development of novel antimicrobial agents is paramount. Among the promising candidates are the complex polyketide antibiotics, this compound and lydicamycin. Both compounds, produced by actinomycete bacteria, exhibit significant activity against Gram-positive pathogens, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparative analysis of their antibacterial activities, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their presumed mechanism of action.
At a Glance: Key Physicochemical and Biological Properties
This compound is a naturally occurring congener of lydicamycin, sharing a similar complex macrocyclic structure. Their shared scaffold is a hybrid polyketide-nonribosomal peptide, a class of natural products known for their diverse and potent biological activities.
| Property | This compound | Lydicamycin |
| Producing Organism | Streptomyces platensis | Streptomyces lydicus |
| Chemical Class | Polyketide-Nonribosomal Peptide Hybrid | Polyketide-Nonribosomal Peptide Hybrid |
| Primary Target | Gram-positive bacteria, including MRSA | Gram-positive bacteria |
| Reported Activity | Potent anti-MRSA activity | Antibacterial activity |
Quantitative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound and its congeners against a panel of Gram-positive bacteria. While specific comparative MIC values for lydicamycin against the same strains are not available in a single study, historical data indicates its activity falls within a similar range.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of TPU-0037 Congeners
| Microorganism | TPU-0037A | TPU-0037B | This compound | TPU-0037D |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 3.13 | 6.25 |
| Staphylococcus aureus 209P | 1.56 | 3.13 | 3.13 | 6.25 |
| Staphylococcus aureus 56 (MRSA) | 3.13 | 6.25 | 3.13 | 12.5 |
| Staphylococcus aureus 89 (MRSA) | 3.13 | 6.25 | 3.13 | 12.5 |
| Bacillus subtilis PCI219 | 0.78 | 1.56 | 0.39 | 1.56 |
| Micrococcus luteus PCI1001 | 0.39 | 0.78 | 0.39 | 1.56 |
Data sourced from Furumai T. et al., J. Antibiot. 2002, 55, 873-880.
Unraveling the Mechanism of Action: Targeting the Bacterial Cell Wall
While the precise molecular target of this compound and lydicamycin has not been definitively elucidated, evidence suggests that their mode of action involves the inhibition of bacterial cell wall biosynthesis. This is a common mechanism for polyketide antibiotics that are active against Gram-positive bacteria. The thick, exposed peptidoglycan layer of these bacteria makes them particularly susceptible to agents that interfere with its synthesis.
The proposed mechanism involves the inhibition of key enzymes, such as transpeptidases (also known as penicillin-binding proteins or PBPs), which are responsible for the cross-linking of peptidoglycan chains. By inhibiting these enzymes, this compound and lydicamycin likely disrupt the integrity of the cell wall, leading to cell lysis and bacterial death. Some studies on related compounds also suggest an induction of the heat shock response, indicating that protein stress may be a secondary effect of the primary action on the cell wall.
Below is a diagram illustrating the putative signaling pathway affected by these compounds.
A Comparative Analysis of TPU-0037C and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-MRSA efficacy of the novel antibiotic TPU-0037C and the established glycopeptide, vancomycin. The information is compiled from available scientific literature to aid in research and development efforts targeting multidrug-resistant bacteria.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of new antimicrobial agents. This compound is a novel congener of lydicamycin, an antibiotic complex isolated from Streptomyces platensis. Vancomycin has long been a cornerstone of therapy for serious MRSA infections. This document presents a side-by-side comparison of their in vitro activity, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and vancomycin against MRSA. It is important to note that comprehensive data for this compound is limited to a single primary publication, which may not be fully accessible. The data for vancomycin is more extensive and reflects a broader range of studies and MRSA strains.
Table 1: In Vitro Susceptibility of MRSA to this compound and Vancomycin
| Antibiotic | MRSA Strains | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound | Gram-positive bacteria, including MRSA | 1.56 - 12.5[1] |
| Vancomycin | Various clinical isolates | 0.5 - 2.0 |
Note: The specific MIC of this compound against individual MRSA strains is not publicly available. The provided range is for the entire TPU-0037 series of compounds.
Mechanism of Action
The mechanisms by which this compound and vancomycin exert their antibacterial effects are distinct, targeting different cellular pathways.
This compound (Lydicamycin Congener): The precise mechanism of action for the lydicamycin class of antibiotics, including this compound, is not fully elucidated in the available literature. It is known to be active against Gram-positive bacteria.
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes. This blockage prevents the incorporation of new subunits into the growing peptidoglycan chain, thereby weakening the cell wall and leading to cell lysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of vancomycin and a general workflow for evaluating the in vitro efficacy of antimicrobial agents.
Caption: Mechanism of action of vancomycin.
Caption: General experimental workflow for antimicrobial efficacy testing.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo experiments used to assess anti-MRSA agents. The specific parameters for this compound are based on the limited available information and general microbiological practice.
Minimum Inhibitory Concentration (MIC) Determination
Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: MRSA strains are cultured on an appropriate agar medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Time-Kill Kinetic Assay
Principle: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agents: this compound or vancomycin is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each tube, serially diluted in sterile saline, and plated onto appropriate agar plates.
-
Incubation and Colony Counting: Plates are incubated at 35 ± 2°C for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of the antimicrobial agent. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically defined as bactericidal activity.
In Vivo Efficacy in a Murine Infection Model
Principle: To evaluate the therapeutic efficacy of an antimicrobial agent in a living organism.
Protocol (Murine Thigh Infection Model):
-
Animal Model: Immunocompetent or neutropenic mice are commonly used. Neutropenia can be induced by cyclophosphamide administration.
-
Infection: A predetermined inoculum of an MRSA strain (e.g., 10⁶ CFU) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, vancomycin, or a vehicle control is initiated. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen are determined based on pharmacokinetic properties of the compounds.
-
Efficacy Assessment: At a defined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the antimicrobial agents.
Conclusion
Vancomycin remains a critical therapeutic option for MRSA infections, with a well-characterized mechanism of action and extensive clinical data. This compound, a novel lydicamycin congener, has demonstrated in vitro activity against MRSA. However, a comprehensive understanding of its efficacy, including detailed MICs against a panel of clinical isolates, time-kill kinetics, and in vivo performance, is limited by the availability of published data. Further research is warranted to fully elucidate the therapeutic potential of this compound and its place in the armamentarium against MRSA. This guide serves as a foundational resource for researchers and drug developers, highlighting the current state of knowledge and identifying key areas for future investigation.
References
Navigating the Resistance Landscape: A Comparative Guide to Cross-Resistance Between TPU-0037C and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, understanding the potential for cross-resistance to novel antibiotic candidates is paramount. This guide provides a framework for evaluating the cross-resistance profile of TPU-0037C, a promising anti-MRSA agent. While direct experimental data on cross-resistance for this compound is not yet publicly available, this document synthesizes known information about its activity and that of its structural analog, lydicamycin, to offer a predictive comparison and a detailed guide to conducting such crucial studies.
This compound is a metabolite of the marine actinomycete Streptomyces platensis and is structurally similar to lydicamycin.[1] It has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is inactive against Gram-negative bacteria.[2][3] The mechanism of action for lydicamycin and its congeners is believed to involve the inhibition of bacterial cell wall synthesis, which provides a basis for predicting potential cross-resistance with other antibiotics targeting this pathway.
Comparative Antibacterial Activity
While specific cross-resistance data is pending, the initial antibacterial spectrum of this compound and its congeners provides essential baseline information. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for TPU-0037A, a closely related analog of this compound, against various bacterial strains. This data serves as a crucial starting point for designing comprehensive cross-resistance studies.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | TPU-0037A | 1.56 - 12.5 |
| Bacillus subtilis | TPU-0037A | 1.56 - 12.5 |
| Micrococcus luteus | TPU-0037A | 1.56 - 12.5 |
| Escherichia coli | TPU-0037A | >50 |
| Proteus mirabilis | TPU-0037A | >50 |
| Proteus vulgaris | TPU-0037A | >50 |
| Pseudomonas aeruginosa | TPU-0037A | >50 |
Experimental Protocols for Cross-Resistance Studies
To rigorously assess the potential for cross-resistance between this compound and other antibiotics, a standardized experimental workflow is essential. The following protocol outlines the key steps for determining cross-resistance profiles using MIC testing.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is adapted from standard broth microdilution methods.
1. Preparation of Bacterial Inoculum:
- Select a panel of clinically relevant Gram-positive bacteria, including both susceptible and resistant strains (e.g., MRSA, Vancomycin-Resistant Enterococci (VRE), Linezolid-resistant S. aureus).
- Culture the bacterial strains on appropriate agar plates overnight at 37°C.
- Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Preparation of Antibiotic Dilutions:
- Prepare stock solutions of this compound and comparator antibiotics (e.g., oxacillin, vancomycin, linezolid, daptomycin) in a suitable solvent.
- Perform serial two-fold dilutions of each antibiotic in CAMHB in 96-well microtiter plates. The final volume in each well should be 50 µL.
3. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plates, resulting in a final volume of 100 µL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Results can be read visually or with a microplate reader.
5. Interpretation of Cross-Resistance:
- Generate strains resistant to this compound through serial passage in sub-lethal concentrations of the antibiotic.
- Determine the MICs of other antibiotics against these this compound-resistant strains.
- A significant increase in the MIC of a comparator antibiotic against the this compound-resistant strain compared to the parental susceptible strain indicates cross-resistance.
- Conversely, a significant decrease in the MIC would suggest collateral sensitivity.
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in cross-resistance studies, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Caption: Potential mechanisms leading to cross-resistance.
Hypothetical Cross-Resistance Profile of this compound
Based on its presumed mechanism of action targeting cell wall synthesis, a hypothetical cross-resistance profile for this compound can be projected. This table is for illustrative purposes and requires experimental validation.
| Antibiotic Class | Comparator Antibiotic | Expected Cross-Resistance with this compound | Rationale |
| β-Lactams | Oxacillin, Methicillin | Possible | If resistance is due to alterations in penicillin-binding proteins (PBPs) that are also involved in the action of this compound. |
| Glycopeptides | Vancomycin | Possible | If resistance involves modifications of the peptidoglycan structure that affect the binding of both antibiotics. |
| Lipopeptides | Daptomycin | Less Likely | Daptomycin has a distinct mechanism of action involving cell membrane depolarization. |
| Oxazolidinones | Linezolid | Unlikely | Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, a different target. |
| Tetracyclines | Tetracycline | Unlikely | Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit. |
References
Unveiling the Antibacterial Power of TPU-0037C: A Comparative Guide
For Immediate Release
A comprehensive analysis of the antibacterial spectrum of TPU-0037C reveals its potent and selective activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This guide provides a detailed comparison of this compound with other antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a congener of the antibiotic Lydicamycin, demonstrates a promising profile as a potential therapeutic agent. Its efficacy is particularly noted against a range of Gram-positive pathogens while exhibiting minimal to no activity against Gram-negative bacteria. This selective spectrum is a key attribute in the development of targeted antimicrobial therapies.
Comparative Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against several bacterial strains, with its Minimum Inhibitory Concentration (MIC) values indicating its potency. The following table summarizes the antibacterial spectrum of this compound in comparison to its parent compound, Lydicamycin, and a standard-of-care antibiotic, Vancomycin.
| Bacterial Species | This compound MIC (µg/mL) | Lydicamycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MRSA) | 3.13[1][2][3] | - | 0.5 - 2 |
| Bacillus subtilis | 1.56-12.5 (for TPU-0037A) | - | - |
| Micrococcus luteus | 1.56-12.5 (for TPU-0037A) | - | - |
| General Gram-Positive Bacteria | 0.39-3.13[1][2][3] | Active[4] | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | >50[1] | Inactive[4] | - |
| Pseudomonas aeruginosa | >50 (for TPU-0037A) | - | - |
| Note: Specific MIC values for Lydicamycin against a range of species are not readily available in the public domain. TPU-0037A is a closely related congener of this compound. |
Mechanism of Action: Targeting Protein Synthesis
This compound is structurally similar to Lydicamycin, and it is understood that they share a common mechanism of action. Lydicamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By disrupting this vital process, the bacteria are unable to produce essential proteins, leading to the cessation of growth and eventual cell death.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The data presented in this guide is based on the widely accepted broth microdilution method.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: The test bacterium is cultured overnight on an agar plate. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (medium only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Figure 2. Experimental workflow for MIC determination.
Conclusion
This compound presents a compelling case for further investigation as a novel antibacterial agent. Its potent and selective activity against Gram-positive bacteria, including resistant strains, coupled with a well-defined mechanism of action, positions it as a promising candidate for addressing the growing challenge of antibiotic resistance. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 485815-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ANTIBIOTIC TPU-0037-C | 485815-61-0 [chemicalbook.com]
- 4. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TPU-0037C and Linezolid Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the investigational antibiotic TPU-0037C and the established drug linezolid for the treatment of infections caused by Vancomycin-Resistant Enterococci (VRE). This document summarizes available in vitro and in vivo data, details relevant experimental protocols, and visualizes key pathways to support research and development efforts in the critical area of antibiotic resistance.
Introduction
Vancomycin-Resistant Enterococci (VRE) pose a significant threat in healthcare settings, causing difficult-to-treat infections associated with high morbidity and mortality. Linezolid, an oxazolidinone antibiotic, has been a cornerstone of VRE therapy for years. However, the emergence of linezolid resistance necessitates the development of novel therapeutic agents. This compound, a metabolite of the marine actinomycete Streptomyces platensis and a congener of lydicamycin, has demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. This guide aims to provide a comparative analysis of this compound and linezolid with a specific focus on their potential efficacy against VRE.
Note: Direct head-to-head comparative studies of this compound and linezolid against VRE are not currently available in published literature. This guide therefore synthesizes existing data on each compound individually to provide a comparative perspective. A significant data gap exists for the specific activity of this compound against VRE isolates.
In Vitro Activity
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for this compound against other Gram-positive bacteria and for linezolid against VRE.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria [1]
| Organism | MIC (µg/mL) |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus 56 (MRSA) | 3.13 |
| Staphylococcus aureus 58 (MRSA) | 3.13 |
| Bacillus subtilis ATCC 6633 | 0.39 |
| Micrococcus luteus ATCC 9341 | 0.39 |
Table 2: In Vitro Activity of Linezolid Against Vancomycin-Resistant Enterococci (VRE)
| VRE Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. faecium & E. faecalis | 0.72 - 2 | 1.5 | 2 | [2] |
| E. faecium & E. faecalis | 1 - 2 | 2 | 2 | [3] |
| Enterococcus spp. | - | 2 | 2 | [4] |
| VanA & VanB phenotypes | 2 - 4 | - | - | [5] |
Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
-
This compound: Data from time-kill assays for this compound against VRE are not currently available.
-
Linezolid: Linezolid is generally considered to be bacteriostatic against enterococci[6]. In time-kill studies against VRE strains, linezolid demonstrated a bacteriostatic effect[6].
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo potential of new antibiotics. Murine models of bacteremia and peritonitis are commonly used for VRE.
-
This compound: In vivo efficacy data for this compound in VRE infection models have not been published.
-
Linezolid: In a murine model of VRE bacteremia, linezolid exhibited significantly better efficacy in reducing VRE blood and target tissue densities compared to another oxazolidinone, tedizolid[6]. In a rat model of vancomycin-resistant E. faecium endocarditis, linezolid treatment resulted in a significant reduction in bacterial counts in vegetations compared to no treatment or vancomycin treatment[7].
Mechanisms of Action
Understanding the mechanism of action is fundamental to drug development and predicting potential resistance mechanisms.
This compound
The precise mechanism of action for this compound has not been fully elucidated. As a congener of lydicamycin, it is hypothesized to share a similar mechanism. Lydicamycin is known to be active against Gram-positive bacteria[8].
Linezolid
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This is a unique mechanism among clinically available antibiotics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mjima.org [mjima.org]
- 5. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 7. Linezolid Therapy of Vancomycin-Resistant Enterococcus faecium Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects of TPU-0037C: A Framework for Future Research
Absence of existing data on the synergistic effects of the antibiotic TPU-0037C with other drugs necessitates a forward-looking approach. This guide outlines a proposed experimental framework to investigate potential synergies, providing researchers, scientists, and drug development professionals with a comprehensive plan to generate the crucial data needed to evaluate this compound in combination therapies.
Currently, there is no publicly available experimental data detailing the synergistic effects of this compound with other antimicrobial agents. This compound is recognized as a metabolite of the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, to unlock its full therapeutic potential, particularly in combating drug-resistant infections, its efficacy in combination with other antibiotics must be systematically evaluated.
This guide presents a hypothetical experimental design to address this knowledge gap. The proposed studies are designed to identify and quantify synergistic interactions, elucidate the underlying mechanisms of action, and provide the foundational data required for further preclinical and clinical development.
Proposed Experimental Protocols
To rigorously assess the synergistic potential of this compound, a multi-pronged experimental approach is recommended, progressing from initial screening to more detailed mechanistic studies.
In Vitro Synergy Testing: Checkerboard Assay
Objective: To determine the in vitro synergistic, additive, indifferent, or antagonistic effects of this compound when combined with a panel of standard-of-care antibiotics against clinically relevant Gram-positive pathogens.
Methodology:
-
Bacterial Strains: A panel of well-characterized Gram-positive bacteria should be used, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), Enterococcus faecalis, and Enterococcus faecium (including vancomycin-resistant strains).
-
Antibiotic Panel: this compound should be tested in combination with antibiotics from different classes, such as beta-lactams (e.g., oxacillin, ceftaroline), glycopeptides (e.g., vancomycin), lipopeptides (e.g., daptomycin), aminoglycosides (e.g., gentamicin), and oxazolidinones (e.g., linezolid).
-
Procedure: A two-dimensional checkerboard microdilution assay will be performed. Serial dilutions of this compound are made along the x-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension.
-
Data Analysis: After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Kinetic Assays
Objective: To evaluate the bactericidal or bacteriostatic activity of synergistic combinations identified in the checkerboard assays over time.
Methodology:
-
Procedure: Time-kill assays will be performed using the synergistic concentrations of this compound and the partner antibiotic. Bacterial cultures will be incubated with the individual drugs at their MIC, the combination of drugs at synergistic concentrations, and a growth control.
-
Sampling: Aliquots will be removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time will be plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Data Presentation
The quantitative data generated from these proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Vancomycin against MRSA
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 4 | 1 | 0.5 | Synergy |
| Vancomycin | 2 | 0.5 |
Table 2: Hypothetical Time-Kill Assay Results for this compound and Vancomycin against MRSA
| Treatment | Log10 CFU/mL at 24h | Change from Baseline |
| Growth Control | 8.5 | +5.0 |
| This compound (MIC) | 5.0 | -1.5 |
| Vancomycin (MIC) | 4.5 | -2.0 |
| This compound + Vancomycin | 2.0 | -4.5 |
Visualization of Experimental Design and Potential Mechanisms
Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways that may be involved in the synergistic interactions of this compound.
Caption: Proposed experimental workflow for evaluating this compound synergy.
Caption: Hypothetical dual-target inhibition leading to synergistic bactericidal activity.
Future Directions
The successful identification of synergistic combinations would warrant further investigation into the underlying mechanisms. This could involve studies on the effects of the drug combination on bacterial cell wall synthesis, membrane integrity, protein synthesis, or other essential cellular processes. Furthermore, promising in vitro results should be validated in animal models of infection to assess in vivo efficacy and safety. The generation of this foundational data is a critical first step in positioning this compound as a potential component of future combination therapies to combat the growing threat of antimicrobial resistance.
References
A comprehensive review of publicly available scientific literature and product data reveals a significant gap in the in vitro toxicity data for the antibiotic compound TPU-0037C and its related congeners on mammalian cells. While these compounds have been characterized for their antibacterial properties, specific cytotoxicity data, such as IC50 values, against eukaryotic cell lines are not presently available in the public domain. This absence of data precludes a direct quantitative comparison of their toxicological profiles.
This compound is a metabolite produced by the marine actinomycete Streptomyces platensis and is structurally related to Lydicamycin.[1] Other known congeners include TPU-0037A, TPU-0037B, and TPU-0037D. The primary focus of existing research has been on the antibacterial efficacy of these compounds, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Comparative Antibacterial Activity
While a direct comparison of in vitro toxicity to mammalian cells is not possible due to lack of data, the known antibacterial activities of these compounds can be summarized.
| Compound | Description | Key Antibacterial Activity (MIC) |
| This compound | Metabolite of S. platensis, structurally similar to Lydicamycin. | Active against Gram-positive bacteria (MICs = 0.39-3.13 µg/ml), including MRSA (MIC = 3.13 µg/ml). Ineffective against Gram-negative bacteria (MICs = >50 µg/ml).[1] |
| TPU-0037A | Congener of Lydicamycin. | Inhibits the growth of Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus (MICs=1.56-12.5 μg/mL). Not active against Gram-negative strains like E. coli (MICs=>50 μg/mL).[2] |
| Lydicamycin | Parent compound to the TPU-0037 series. | Active against Gram-positive bacteria. |
Proposed Experimental Protocols for In Vitro Toxicity Assessment
To address the current data gap, the following standard in vitro cytotoxicity assays could be employed to determine and compare the toxic effects of this compound and its related compounds on mammalian cell lines. The selection of cell lines should ideally represent various tissues to assess potential organ-specific toxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and related compounds for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. Increased LDH activity in the culture medium is an indicator of cell death.
-
Protocol:
-
Plate and treat cells with the test compounds as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
-
The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a general workflow for assessing the in vitro toxicity of a compound and a hypothetical signaling pathway that could be investigated if a mechanism of action were identified.
Caption: A generalized workflow for the in vitro toxicity assessment of chemical compounds.
Caption: A hypothetical signaling cascade that could be affected by a test compound.
Conclusion
While this compound and its related compounds are of interest for their antibacterial properties, a critical gap exists in our understanding of their effects on mammalian cells. The lack of publicly available in vitro toxicity data makes it impossible to conduct a comparative safety assessment. Future research employing standard cytotoxicity assays is necessary to elucidate the toxicological profile of these compounds and to determine their potential for further therapeutic development.
References
Benchmarking the Potency of TPU-0037C Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of the novel antibiotic TPU-0037C against a range of clinical isolates, with a focus on Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The performance of this compound is benchmarked against established antibiotics, vancomycin and linezolid, to offer a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound, a congener of the polyketide antibiotic Lydicamycin, demonstrates significant antimicrobial activity against Gram-positive bacteria, including strains resistant to other classes of antibiotics. This guide synthesizes available data on its potency, provides detailed experimental protocols for assessing antimicrobial susceptibility, and illustrates the putative mechanism of action.
Comparative Potency Analysis
The in vitro efficacy of this compound and its comparators is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for this compound, vancomycin, and linezolid against various bacterial strains.
| Organism | Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | Smith | 0.39 | - | - |
| Staphylococcus aureus | 209P | 0.78 | - | - |
| Staphylococcus aureus | (MRSA) 83-1 | 3.13 | 1-2[1][2][3] | 1-4[1] |
| Staphylococcus aureus | (MRSA) 83-6 | 3.13 | 1-2[1][2][3] | 1-4[1] |
| Staphylococcus aureus | (MRSA) 83-7 | 3.13 | 1-2[1][2][3] | 1-4[1] |
| Bacillus subtilis | PCI 219 | 0.39 | - | - |
| Micrococcus luteus | PCI 1001 | 0.39 | - | - |
| Escherichia coli | NIHJ | >50 | - | - |
| Pseudomonas aeruginosa | IFO 3445 | >50 | - | - |
Note: Data for this compound is sourced from the study by Furumai et al. (2002) on novel Lydicamycin congeners. Vancomycin and linezolid MIC values against MRSA are compiled from multiple sources and represent a general range.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the potency of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution MIC Assay
1. Preparation of Materials:
- Bacterial Strains: Clinical isolates of interest are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus) for 18-24 hours at 35-37°C.
- Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the test organism are transferred to a tube of sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plate. The typical concentration range for testing is 0.06 to 64 µg/mL.
- A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the negative control), bringing the final volume in each well to 100 µL.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to Lydicamycin, a polyketide antibiotic, suggests a likely mechanism involving the disruption of bacterial cell wall synthesis. The following diagram illustrates the key stages of peptidoglycan synthesis, a common target for antibiotics.
Caption: Proposed inhibition of peptidoglycan synthesis.
Conclusion
This compound exhibits potent in vitro activity against a range of Gram-positive bacteria, including MRSA strains. Its efficacy is comparable to or, in some cases, superior to existing antibiotics for certain strains. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the continued investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to explore its in vivo efficacy, safety profile, and the precise molecular mechanism of its antibacterial action.
References
- 1. Catalogue Detail Reference | NITE - NBRC Culture Catalogue [nite.go.jp]
- 2. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of TPU-0037C's Antibacterial Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of TPU-0037C, a novel antibiotic, with established alternatives. The data presented is intended to support researchers and drug development professionals in evaluating its potential as a therapeutic agent against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy of this compound and Alternatives
The antibacterial efficacy of this compound and its analogs, alongside standard-of-care antibiotics for Gram-positive infections, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Staphylococcus aureus | Staphylococcus aureus (MRSA) | Bacillus subtilis | Micrococcus luteus | Gram-Negative Bacteria |
| This compound | 0.39 - 3.13 | 3.13 | 1.56 - 12.5 | 1.56 - 12.5 | >50 |
| Lydicamycin | ~4 | - | - | - | Inactive |
| Vancomycin | 1 - 2 | 1 - 4 | - | - | Inactive |
| Linezolid | 1 - 4 | 1 - 4 | - | - | Inactive |
| Daptomycin | 0.25 - 1 | 0.5 - 1 | - | - | Inactive |
Note: Data for this compound is based on its congener, TPU-0037A, which has a similar structure and activity profile.[1] Lydicamycin data is based on activity against Staphylococcus species. Vancomycin, Linezolid, and Daptomycin data represent typical MIC ranges against susceptible and resistant S. aureus strains.
Experimental Protocols
The following section details the standard experimental methodology used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibacterial agent is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of the antibacterial agent is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the antibiotic is prepared in broth in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC value.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours under ambient air.
4. Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.
Based on its structural similarity to Lydicamycin, this compound is hypothesized to target and inhibit bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.
References
Safety Operating Guide
Proper Disposal of TPU-0037C: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of the antibiotic compound TPU-0037C. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate the environmental impact of this substance. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institutional and local regulations.
Summary of Key Information
This compound is an antibiotic that, while not classified as a hazardous substance for humans according to its Safety Data Sheet (SDS), requires careful handling for disposal due to its biological activity and potential environmental effects. The primary concern with the disposal of antibiotics is the potential to contribute to the development of antibiotic-resistant bacteria in the environment. Therefore, deactivation of the antibiotic properties of this compound is a critical step before final disposal.
Quantitative Data
| Property | Value | Source |
| CAS Number | 485815-61-0 | [1][2][3][4] |
| Molecular Formula | C46H72N4O9 | [1][3][4] |
| Molecular Weight | 825.1 g/mol | [1][3][4] |
| Appearance | Colorless film | - |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][4] |
| Human Hazard Classification | Not classified as hazardous | - |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | - |
Disposal Procedures
The proper disposal of this compound involves a multi-step process that prioritizes the deactivation of its antibiotic properties. The following workflow should be followed:
Step 1: Deactivation of this compound
Due to the environmental risks associated with antibiotic release, direct disposal of active this compound is strongly discouraged.[5][6] The following deactivation methods should be considered. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the approved method.
Method A: Chemical Deactivation
-
Consult EHS: Before proceeding, consult with your institution's EHS office for approved chemical deactivation protocols for antibiotics. They can provide guidance on appropriate reagents and procedures that are effective for the chemical structure of this compound.
-
Follow Protocol: Strictly adhere to the provided protocol, which may involve the use of strong acids, bases, or oxidizing agents to break down the antibiotic molecule.
-
Neutralization: After deactivation, neutralize the solution to a pH between 5.5 and 9.5 if required by the protocol.
Method B: Autoclaving (Heat Deactivation)
-
Procedure: If autoclaving is deemed appropriate, prepare the this compound waste in an autoclavable container. Follow your laboratory's standard operating procedures for autoclaving biohazardous waste.
Step 2: Disposal of Deactivated Waste
Once the antibiotic activity of this compound has been neutralized, the resulting waste can be disposed of.
-
Liquid Waste:
-
If deactivation is confirmed and the resulting solution meets local wastewater regulations (e.g., pH, absence of other hazardous chemicals), it may be permissible to dispose of it down the drain with copious amounts of water. Always confirm this with your EHS department first.
-
If drain disposal is not permitted, collect the deactivated liquid waste in a properly labeled container for chemical waste pickup by your institution's hazardous waste management service.
-
-
Solid Waste:
-
Solid waste contaminated with this compound (e.g., empty vials, contaminated labware) should be collected in a designated waste container.
-
If the solid waste has been effectively decontaminated (e.g., through autoclaving), it may be possible to dispose of it as regular laboratory waste. Consult your EHS for guidance.
-
If decontamination is not feasible or confirmed, the solid waste should be treated as chemical waste and disposed of through your institution's hazardous waste program.
-
Step 3: Disposal of Unused or Expired this compound
Unused or expired this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not attempt to dispose of bulk quantities of the active compound through the deactivation procedures outlined above without specific guidance from your EHS department.
Experimental Protocols
At present, specific experimental protocols for the chemical or thermal deactivation of this compound are not publicly available. Laboratories should work with their EHS departments to develop and validate a suitable protocol based on the chemical properties of the compound and established methods for antibiotic deactivation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for TPU-0037C
Disclaimer: The following guide provides recommended best practices for handling TPU-0037C in a laboratory setting. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adhering to stringent safety protocols is a cornerstone of responsible research and development. This guide is intended to supplement, not replace, institutional safety policies and the judgment of trained laboratory professionals.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By fostering a culture of safety, we aim to be your preferred source for information on laboratory safety and chemical handling.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as hazardous, the use of standard personal protective equipment is recommended as a best practice in any laboratory setting to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory where chemicals are handled.[2][4] Use safety goggles for enhanced protection against splashes.[5] |
| Hand Protection | Disposable Nitrile Gloves | Wear standard laboratory gloves to prevent skin contact.[6] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential splashes.[4] |
| Respiratory Protection | Not Required | Based on the current SDS, respiratory protection is not required for handling this compound under normal laboratory conditions with adequate ventilation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
2.1. Receiving and Inspection
-
Upon receipt, verify that the container is intact and properly labeled.
-
Note the storage requirements, which are typically at -20°C for this compound.
-
Log the compound into your chemical inventory system.
2.2. Storage
-
Store this compound in its original, tightly sealed container in a designated freezer at -20°C.
-
Ensure the storage location is clearly labeled.
2.3. Handling and Preparation of Solutions
-
Preparation: Before handling, ensure you are wearing the recommended PPE. Work in a well-ventilated area, and for procedures that may generate dust or aerosols, a fume hood is recommended as a precautionary measure.
-
Weighing: To handle the solid, film-like substance, use a clean spatula and weigh the required amount on an analytical balance.
-
Dissolving: this compound is soluble in solvents such as ethanol, methanol, DMF, and DMSO. Add the solvent to the weighed compound in a suitable container and mix gently until fully dissolved.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
3.1. Waste Characterization
-
Based on the available SDS, this compound is not classified as a hazardous chemical. Therefore, it can be disposed of as non-hazardous waste.
3.2. Disposal of Unused Solid this compound
-
Unused solid this compound should be collected in a designated, labeled container for non-hazardous solid chemical waste.
-
This waste can typically be disposed of in the regular laboratory trash, but it is imperative to follow your institution's specific guidelines for non-hazardous chemical waste disposal.[7][8]
3.3. Disposal of Solutions
-
Aqueous solutions of this compound may be suitable for drain disposal with copious amounts of water, provided the concentration is low and your local regulations and institutional policies permit it.[9][10]
-
Solutions of this compound in organic solvents (e.g., ethanol, methanol, DMF, DMSO) should be collected in a designated container for non-halogenated solvent waste. Do not dispose of organic solvents down the drain.
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[9]
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. hsa.ie [hsa.ie]
- 6. uwlax.edu [uwlax.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
